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Antitubercular agent-45

Cat. No.: B12386247
M. Wt: 447.3 g/mol
InChI Key: XEPYWBFWBYEFPK-WZUFQYTHSA-N
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Description

Antitubercular agent-45 is a useful research compound. Its molecular formula is C17H7F6N3O3S and its molecular weight is 447.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H7F6N3O3S B12386247 Antitubercular agent-45

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H7F6N3O3S

Molecular Weight

447.3 g/mol

IUPAC Name

(5Z)-3-[4-(trifluoromethyl)benzoyl]-5-[[2-(trifluoromethyl)pyrimidin-5-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H7F6N3O3S/c18-16(19,20)10-3-1-9(2-4-10)12(27)26-13(28)11(30-15(26)29)5-8-6-24-14(25-7-8)17(21,22)23/h1-7H/b11-5-

InChI Key

XEPYWBFWBYEFPK-WZUFQYTHSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N2C(=O)/C(=C/C3=CN=C(N=C3)C(F)(F)F)/SC2=O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C(=O)C(=CC3=CN=C(N=C3)C(F)(F)F)SC2=O)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Chemical Structure of CPZEN-45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and structure of CPZEN-45, a promising antitubercular agent. The document details the synthetic route, including key reactions and precursor synthesis, presents its chemical and biological properties in a structured format, and illustrates the underlying pathways through detailed diagrams.

Chemical Structure and Properties of CPZEN-45

CPZEN-45 is a semi-synthetic derivative of the natural product caprazamycin. Its chemical structure is characterized by a complex assembly of a modified uridine, an aminoribose moiety, and a unique 1,4-diazepan-2-one core with an α,β-unsaturated amide side chain.

Chemical Structure:

  • IUPAC Name: (2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-(4-butylphenyl)-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxamide[1]

  • CAS Number: 737759-36-3[2]

  • Molecular Formula: C₃₂H₄₄N₆O₁₁[2]

  • Molecular Weight: 688.74 g/mol [2]

A 2D representation of the chemical structure of CPZEN-45 is provided below.

Chemical Structure of CPZEN-45

Table 1: Physicochemical Properties of CPZEN-45

PropertyValueSource
Molecular Weight688.7 g/mol [1]
XlogP (predicted)-1.5[1]
Monoisotopic Mass688.30680624 Da[1]
Solubility>10 mg/mL in water (as trifluoroacetate salt)[3]

Total Synthesis Pathway of CPZEN-45

The total synthesis of CPZEN-45 is a complex, multi-step process that involves the preparation of key precursor fragments followed by their convergent assembly. A key strategy reported in the literature involves a diastereoselective aldol reaction to form the glycyluridine (GlyU) core, followed by coupling with an aminoribose donor and a final copper-catalyzed intramolecular amidation to construct the 1,4-diazepin-2-one ring.

The overall synthetic workflow can be visualized as the assembly of three main precursors:

  • Precursor A: A protected glycyluridine (GlyU) fragment.

  • Precursor B: A protected aminoribose moiety.

  • Precursor C: The α,β-unsaturated amide side chain.

The logical flow of the synthesis is depicted in the following diagram.

CPZEN45_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_assembly Fragment Assembly and Final Steps Uridine Uridine Aldol_Rxn Diastereoselective Aldol Reaction Uridine->Aldol_Rxn Glycine_deriv Glycine Derivative Glycine_deriv->Aldol_Rxn Ribose_deriv Ribose Derivative Coupling1 Glycosylation Ribose_deriv->Coupling1 Sidechain_start Sidechain Precursor Coupling2 Amide Bond Formation Sidechain_start->Coupling2 GlyU Protected GlyU (Precursor A) Aldol_Rxn->GlyU GlyU->Coupling1 Intermediate1 Coupled GlyU-Aminoribose Coupling1->Intermediate1 Intermediate1->Coupling2 Vinyl_Iodide_Precursor Vinyl Iodide Precursor Coupling2->Vinyl_Iodide_Precursor Cu_Cyclization Cu-Catalyzed Intramolecular Amidation Vinyl_Iodide_Precursor->Cu_Cyclization Deprotection Global Deprotection Cu_Cyclization->Deprotection CPZEN45 CPZEN-45 Deprotection->CPZEN45

Figure 1: Overall synthetic workflow for CPZEN-45.

Detailed Experimental Protocols

The following sections provide a summary of the key experimental steps in the synthesis of CPZEN-45, based on published literature.

A key step in the synthesis of the glycyluridine fragment is a diastereoselective aldol reaction between a uridine-derived aldehyde and a glycine Schiff base. This reaction establishes the crucial stereochemistry of the β-hydroxy-α-amino acid portion of the molecule.

Experimental Protocol: Diastereoselective Aldol Reaction

  • Reactants: Uridine-derived aldehyde, Glycine Schiff base (e.g., derived from (R)-2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl)amine), Zinc(II) catalyst (e.g., Zn(OTf)₂), and a chiral ligand (e.g., (R,R)-linked-BINOL).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of the chiral ligand and Zn(OTf)₂ in CH₂Cl₂ at room temperature is added the glycine Schiff base. The mixture is stirred, followed by cooling to -78 °C. The uridine-derived aldehyde is then added dropwise. The reaction is stirred at -78 °C until completion, as monitored by TLC.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Quantitative Data: Diastereomeric ratios of >95:5 and yields in the range of 70-85% have been reported for this type of transformation.

The vinyl iodide precursor is assembled by coupling the protected GlyU fragment with a protected aminoribose moiety, followed by the introduction of the side chain.

Experimental Protocol: Glycosylation

  • Reactants: Protected GlyU fragment (as the glycosyl acceptor), protected aminoribose derivative (as the glycosyl donor, e.g., a glycosyl fluoride), and a glycosylation promoter (e.g., BF₃·OEt₂).

  • Solvent: Acetonitrile (MeCN).

  • Procedure: The glycosyl acceptor and donor are dissolved in MeCN and cooled to 0 °C. The glycosylation promoter is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Experimental Protocol: Side Chain Attachment and Iodination

Following glycosylation and subsequent deprotection/protection steps to reveal the necessary functional groups, the side chain is attached. This typically involves an amide coupling reaction. The vinyl iodide is then installed, often through a hydrozirconation-iodination sequence of a terminal alkyne.

The final key step is the formation of the 1,4-diazepin-2-one core via a copper-catalyzed intramolecular amidation of the vinyl iodide precursor.

Experimental Protocol: Cu-Catalyzed Intramolecular Amidation

  • Reactants: Vinyl iodide precursor, Copper(I) iodide (CuI), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure: The vinyl iodide precursor, CuI, ligand, and base are combined in DMF. The mixture is degassed and heated (e.g., to 80-100 °C) under an inert atmosphere (e.g., Argon) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography to yield the protected CPZEN-45.

  • Quantitative Data: Yields for this cyclization step are typically in the range of 50-70%.

The synthesis is completed by the global deprotection of all protecting groups to yield the final CPZEN-45 product. This is often achieved using acidic conditions (e.g., trifluoroacetic acid).

Mechanism of Action: Inhibition of WecA

CPZEN-45 exerts its antitubercular activity by inhibiting the enzyme N-acetylglucosamine-1-phosphate transferase (WecA) in Mycobacterium tuberculosis.[4] WecA is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall core, specifically the mycolylarabinogalactan-peptidoglycan complex.[4]

The signaling pathway illustrating the target of CPZEN-45 is shown below.

WecA_Inhibition UDP_GlcNAc UDP-GlcNAc WecA WecA (GlcNAc-1-P Transferase) UDP_GlcNAc->WecA Und_P Undecaprenyl-P Und_P->WecA Und_PP_GlcNAc Und-PP-GlcNAc WecA->Und_PP_GlcNAc Transfers GlcNAc-1-P CPZEN45 CPZEN-45 CPZEN45->WecA Inhibits Arabinogalactan Arabinogalactan Biosynthesis Und_PP_GlcNAc->Arabinogalactan Cell_Wall Mycobacterial Cell Wall Integrity Arabinogalactan->Cell_Wall

Figure 2: Mechanism of action of CPZEN-45 via inhibition of WecA.

By inhibiting WecA, CPZEN-45 blocks the initial step in the synthesis of the linker unit required for the attachment of mycolylarabinogalactan to the peptidoglycan layer. This disruption of cell wall biosynthesis leads to bacterial cell death.

Biological Activity

CPZEN-45 has demonstrated potent activity against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. It is also active against non-replicating mycobacteria, suggesting potential efficacy against latent tuberculosis infections.[3]

Table 2: In Vitro Antitubercular Activity of CPZEN-45

M. tuberculosis StrainMIC (μg/mL)Source
H37Rv (drug-susceptible)1.56[3]
Multidrug-resistant (MDR)6.25[3]
Drug-susceptible (in another study)1.56[5]
Multidrug-resistant (MDR) (in another study)6.5[5]

Table 3: In Vivo Efficacy of CPZEN-45

Animal ModelInfectionTreatmentOutcomeSource
MouseAcute TB (drug-sensitive and XDR strains)Subcutaneous administrationEfficacious against both strains[3]
GKO MouseAerosol exposure to M. tb (Erdman)Not specified1-1.5 log CFU reduction in lungs[3]
Guinea PigTuberculosisInhaled administration1-log reduction in bacterial burden in lungs[6]

This technical guide provides a foundational understanding of the synthesis and chemical biology of CPZEN-45. For more detailed experimental procedures and characterization data, readers are encouraged to consult the primary literature, particularly the supporting information associated with the key synthetic publications.

References

In Vitro Activity of CPZEN-45 Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPZEN-45, a semi-synthetic derivative of the nucleoside antibiotic caprazamycin, has emerged as a promising candidate for the treatment of tuberculosis (TB). Its potent in vitro activity against both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (M. tb), coupled with a novel mechanism of action, positions it as a valuable asset in the fight against this global health threat. This technical guide provides a comprehensive overview of the in vitro activity of CPZEN-45, detailing its inhibitory concentrations, mechanism of action, and the experimental protocols utilized to ascertain these properties.

Quantitative In Vitro Activity

The in vitro efficacy of CPZEN-45 has been consistently demonstrated across multiple studies. The minimum inhibitory concentration (MIC) is a key metric for assessing an antibiotic's potency.

Table 1: Minimum Inhibitory Concentration (MIC) of CPZEN-45 against Mycobacterium tuberculosis

M. tuberculosis StrainMIC (µg/mL)Citation(s)
H37Rv (drug-susceptible)1.56[1][2]
Multidrug-Resistant (MDR)6.25 - 6.5[1][2]

CPZEN-45 has also demonstrated activity against non-replicating M. tb, which is crucial for targeting persistent or latent infections.

Mechanism of Action: Inhibition of WecA

CPZEN-45 exerts its antimycobacterial effect through a distinct mechanism of action, targeting the synthesis of the mycobacterial cell wall. Specifically, it inhibits the enzyme GlcNAc-1-phosphate transferase, known as WecA (also referred to as Rfe).[3] WecA catalyzes the first step in the biosynthesis of the mycolylarabinogalactan core of the M. tb cell wall.[3] By inhibiting this crucial enzyme, CPZEN-45 effectively disrupts the formation of the cell wall, leading to bacterial death.

The following diagram illustrates the signaling pathway and the point of inhibition by CPZEN-45.

cluster_0 Mycobacterial Cell Wall Biosynthesis cluster_1 Inhibition by CPZEN-45 UDP-GlcNAc UDP-GlcNAc WecA WecA UDP-GlcNAc->WecA Und-P Und-P Und-P->WecA Und-PP-GlcNAc Und-PP-GlcNAc WecA->Und-PP-GlcNAc Transfer of GlcNAc-1-phosphate Mycolylarabinogalactan Synthesis Mycolylarabinogalactan Synthesis Und-PP-GlcNAc->Mycolylarabinogalactan Synthesis Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolylarabinogalactan Synthesis->Mycobacterial Cell Wall CPZEN-45 CPZEN-45 CPZEN-45->WecA

Caption: Inhibition of WecA by CPZEN-45 in the mycobacterial cell wall synthesis pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the activity of CPZEN-45 against M. tuberculosis.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol outlines a common method for determining the MIC of antimicrobial agents against M. tuberculosis.

Experimental Workflow:

Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay (MABA).

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80

  • CPZEN-45

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Sterile saline solution with 0.05% Tween 80

Procedure:

  • Inoculum Preparation:

    • Culture M. tb H37Rv in Middlebrook 7H9 broth until the mid-log phase of growth.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of CPZEN-45 in a suitable solvent (e.g., water).

    • Perform serial two-fold dilutions of CPZEN-45 in Middlebrook 7H9 broth directly in the 96-well microplate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared M. tb inoculum to each well containing 100 µL of the drug dilution.

    • Include a drug-free control (inoculum only) and a negative control (broth only).

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the initial incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates at 37°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of CPZEN-45 that prevents a color change from blue (no growth) to pink (growth).[2]

WecA Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of CPZEN-45 on WecA activity.[3]

Experimental Workflow:

A Prepare membrane fraction containing M. tb WecA B Prepare reaction mixture with UDP-[14C]GlcNAc A->B C Add CPZEN-45 at various concentrations B->C D Initiate reaction by adding membrane fraction C->D E Incubate at 37°C D->E F Stop reaction and extract lipid-linked products E->F G Analyze product formation by TLC and autoradiography F->G H Quantify inhibition and determine IC50 G->H

Caption: Workflow for the WecA inhibition assay.

Materials:

  • Membrane fraction from an M. smegmatis strain overexpressing M. tuberculosis WecA

  • UDP-[14C]GlcNAc (radiolabeled substrate)

  • CPZEN-45

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Undecaprenyl phosphate (acceptor substrate)

  • Chloroform/methanol (for extraction)

  • TLC plates and developing solvents

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Preparation of Membrane Fraction:

    • Grow the M. smegmatis strain expressing M. tb WecA to mid-log phase.

    • Harvest the cells and prepare a crude membrane fraction by sonication or French press followed by ultracentrifugation.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, undecaprenyl phosphate, and UDP-[14C]GlcNAc.

    • Add varying concentrations of CPZEN-45 to the reaction mixtures.

    • Initiate the reaction by adding the membrane fraction.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Extraction and Analysis:

    • Stop the reaction by adding a mixture of chloroform and methanol.

    • Extract the lipid-linked product (Und-PP-[14C]GlcNAc) into the organic phase.

    • Spot the organic phase onto a TLC plate and develop it using an appropriate solvent system.

    • Visualize the radiolabeled product by autoradiography.

  • Quantification:

    • Quantify the amount of product formed in the presence and absence of CPZEN-45.

    • Calculate the percentage of inhibition and determine the IC50 value (the concentration of CPZEN-45 that inhibits 50% of the enzyme activity).

Activity against Non-Replicating M. tuberculosis (Carbon Starvation Model)

This protocol assesses the bactericidal activity of CPZEN-45 against non-replicating M. tb induced by carbon starvation.

Procedure:

  • Induction of Non-Replicating State:

    • Grow M. tb H37Rv in a standard growth medium to mid-log phase.

    • Wash the cells and resuspend them in a carbon-free medium (e.g., PBS with 0.05% Tween 80).

    • Incubate the culture under these conditions for a period sufficient to induce a non-replicating state (e.g., 7-14 days).

  • Drug Exposure:

    • Expose the carbon-starved M. tb to various concentrations of CPZEN-45.

    • Include a no-drug control.

    • Incubate for a defined period (e.g., 7 days).

  • Viability Assessment:

    • After drug exposure, wash the cells to remove the drug.

    • Serially dilute the bacterial suspensions and plate them on solid growth medium (e.g., Middlebrook 7H11 agar).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Determine the number of colony-forming units (CFU) to assess the bactericidal activity of CPZEN-45.

Conclusion

CPZEN-45 demonstrates potent in vitro activity against both replicating and non-replicating Mycobacterium tuberculosis, including multidrug-resistant strains. Its unique mechanism of action, the inhibition of the essential cell wall synthesis enzyme WecA, makes it a highly attractive candidate for further development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of CPZEN-45 and other novel anti-tubercular agents.

References

The Emergence of a Novel Antitubercular Agent: A Technical Guide to the Discovery and Origin of Caprazamycin Derivatives and CPZEN-45

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and mechanism of action of caprazamycin antibiotics and their potent semi-synthetic derivative, CPZEN-45. It is designed to offer an in-depth resource for professionals engaged in antibacterial drug discovery and development, with a particular focus on novel treatments for tuberculosis.

Discovery and Origin

Caprazamycins are a class of potent liponucleoside antibiotics first isolated from the culture broth of the actinomycete strain Streptomyces sp. MK730-62F2[1][2][3]. These natural products demonstrated significant activity against various Gram-positive bacteria, most notably Mycobacterium tuberculosis[4]. Structurally, they are complex molecules belonging to the lipouridyl antibiotic family, characterized by a 5′-(β-O-aminoribosyl)-glycyluridine core and a unique N-methyldiazepanone ring[2][5].

CPZEN-45 is a promising semi-synthetic derivative developed from the natural caprazamycins through structure-activity relationship (SAR) studies[6]. It was created by introducing different amines, anilines, or alcohols at the carboxyl group of the diazepinone ring of the parent compound[7]. This modification led to a compound with a distinct and potent mechanism of action against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains[1][6].

Biosynthesis of the Caprazamycin Core

The biosynthesis of caprazamycins is a complex process governed by a dedicated gene cluster, often referred to as the 'cpz' cluster[5][8]. Heterologous expression of this gene cluster in hosts like Streptomyces coelicolor has been a key strategy to elucidate the biosynthetic pathway[5][9].

A fascinating aspect of this pathway is the origin of the unique 3-methylglutaryl moiety. Research has shown that two distinct pathways can supply the 3-methylglutaryl-CoA precursor:

  • The Caprazamycin Gene Cluster: This pathway utilizes the 3-hydroxy-3-methylglutaryl-CoA synthase Cpz5, an enzyme encoded directly within the 'cpz' cluster[5][10].

  • Host Primary Metabolism: The leucine/isovalerate utilization (Liu) pathway of the heterologous host can also be hijacked to provide the necessary intermediate[5][10].

Key enzymes identified in the pathway include:

  • Cpz5: A 3-hydroxy-3-methylglutaryl-CoA synthase involved in forming the 3-methylglutaryl moiety[10].

  • Cpz8 and Cpz4: Sulfotransferases responsible for the sulfation of the aminoribose moiety[5].

  • Cpz10: A nonheme dioxygenase that catalyzes a critical β-hydroxylation step, which influences subsequent ring formation and acylation[8].

  • Cpz20 and Cpz25: Enzymes that act on a common route after the two pathways for 3-methylglutaryl-CoA synthesis merge[5][10].

Caprazamycin_Biosynthesis cluster_primary Host Primary Metabolism cluster_cpz Caprazamycin Gene Cluster cluster_common Common Pathway Leucine Leucine/Isovalerate Liu_Pathway Liu Pathway Leucine->Liu_Pathway liu genes 3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA Liu_Pathway->3-Methylglutaconyl-CoA Cpz5 Cpz5 (HMG-CoA Synthase) Cpz_Precursors Acyl-CoA Precursors Cpz_Precursors->Cpz5 3-Methylglutaryl-CoA 3-Methylglutaryl-CoA Cpz20_25 Cpz20, Cpz25 Uridine_Core 5'-(β-O-aminoribosyl)- glycyluridine Intermediate Core Assembly Cpz10 Cpz10 (Hydroxylation) Cpz4_8 Cpz4, Cpz8 (Sulfation) Caprazamycin Caprazamycin

Caption: Hypothetical biosynthetic pathway of caprazamycins.

Mechanism of Action: A Shift in Target

The parent caprazamycins and the derivative CPZEN-45 exhibit distinct mechanisms of action, a crucial factor in overcoming potential resistance.

  • Caprazamycins: These natural products inhibit MraY (translocase I), an essential enzyme that catalyzes the first membrane-bound step in peptidoglycan biosynthesis[1][4]. By blocking MraY, caprazamycins disrupt the formation of the bacterial cell wall.

  • CPZEN-45: In contrast, CPZEN-45 inhibits WecA[1][6][11]. In M. tuberculosis, WecA (the ortholog of TagO in B. subtilis) is a phospho-N-acetylglucosaminyltransferase. It catalyzes the initial step in the biosynthesis of the mycolyl-arabinogalactan-peptidoglycan complex, a unique and essential component of the mycobacterial cell wall[6][11]. This shift in target means that CPZEN-45 remains effective against bacteria that have developed resistance to caprazamycins via MraY overexpression[11].

Mechanism_of_Action Caprazamycins Caprazamycins MraY MraY Caprazamycins->MraY Inhibits CPZEN45 CPZEN-45 WecA WecA CPZEN45->WecA Inhibits

Caption: Differential targets of Caprazamycins and CPZEN-45.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the antibacterial activity and pharmacokinetic properties of caprazamycin derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundOrganismMIC (µg/mL)Reference
CPZEN-45 Mycobacterium tuberculosis H37Rv1.56[12]
CPZEN-45 Multidrug-Resistant (MDR) M. tb6.25[12]
Palmitoyl Caprazol 7 Mycobacterium smegmatis ATCC6076.25[13]
Palmitoyl Caprazol 7 MRSA (Methicillin-resistant S. aureus)3.13 - 12.5[13]
Palmitoyl Caprazol 7 VRE (Vancomycin-resistant Enterococcus)3.13 - 12.5[13]
N6'-desmethyl Palmitoyl Caprazol 28 MRSA & VRE3.13 - 12.5[13]

Table 2: Pharmacokinetic Parameters of CPZEN-45 in Guinea Pigs

Administration RouteHalf-life (t½) (hours)Bioavailability (%)Absorption Rate (Ka) (h⁻¹)Reference
Subcutaneous (SC) 0.76 ± 0.2247.731.23 ± 0.55[7][14]
Direct Pulmonary (INS) 2.06 ± 1.0167.7812.94 ± 5.66[7][14]

Experimental Protocols

This section outlines the general methodologies employed in the research and development of caprazamycins and CPZEN-45.

Isolation of Natural Caprazamycins
  • Fermentation: Streptomyces sp. MK730-62F2 is cultured in a suitable nutrient-rich broth medium under controlled temperature (e.g., 28°C) and aeration conditions for several days to allow for the production of secondary metabolites.

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The active compounds are extracted from the supernatant using organic solvents like butanol.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel chromatography, ion-exchange chromatography, and High-Performance Liquid Chromatography (HPLC), to isolate the individual caprazamycin compounds (A-G).

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, primarily 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry. The absolute stereochemistry is often confirmed by X-ray crystallography of the compound or its degradation products[2].

Heterologous Expression of the Biosynthetic Gene Cluster
  • Gene Cluster Identification: The 'cpz' biosynthetic gene cluster is identified and cloned from the genomic DNA of Streptomyces sp. MK730-62F2 into a suitable vector, such as a cosmid[8].

  • Host Transformation: The vector containing the gene cluster is introduced into a well-characterized heterologous host, typically Streptomyces coelicolor M512 or M1154[5][9].

  • Production and Analysis: The transformed host is fermented, and the culture extracts are analyzed by HPLC and mass spectrometry to identify the produced metabolites. This technique allows for the production of caprazamycin aglycones and helps in elucidating the function of specific genes through targeted gene knockouts[8][9].

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using standard broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., M. tuberculosis) is prepared.

  • Serial Dilution: The test compound (e.g., CPZEN-45) is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated under conditions suitable for the specific bacterium.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental_Workflow Start Streptomyces sp. Culture Fermentation Fermentation Start->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography (e.g., HPLC) Extraction->Purification Structure Structure Elucidation (NMR, MS, X-Ray) Purification->Structure Bioassays Biological Evaluation (MIC, Enzyme Assays) Purification->Bioassays SAR Structure-Activity Relationship Studies Structure->SAR CPZEN45 Synthesis of CPZEN-45 SAR->CPZEN45 CPZEN45->Bioassays

Caption: General workflow for discovery and development.

References

Antitubercular Agent CPZEN-45: A Technical Overview of its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPZEN-45 is a novel, semi-synthetic caprazamycin derivative that has demonstrated significant promise as an antitubercular agent. As a nucleoside antibiotic, its unique mechanism of action and potent activity against drug-resistant strains of Mycobacterium tuberculosis have positioned it as a valuable candidate in the ongoing search for more effective tuberculosis therapies. This technical guide provides an in-depth overview of the spectrum of activity of CPZEN-45, compiling available quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental evaluation workflows.

Spectrum of Activity

The antimicrobial activity of CPZEN-45 has been evaluated against a range of mycobacteria, as well as other bacterial species. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.

Table 1: In Vitro Activity of CPZEN-45 against Mycobacterium tuberculosis
StrainResistance ProfileMIC (µg/mL)
M. tuberculosis H37RvDrug-Susceptible1.56[1][2]
M. tuberculosisMultidrug-Resistant (MDR)6.25 - 6.5[1][2]
Table 2: In Vitro Activity of CPZEN-45 against Non-Tuberculous Mycobacteria (NTM)
StrainMIC (µg/mL)
Mycobacterium avium 252911.0
Mycobacterium avium 7008980.5
Mycobacterium intracellulare JCM 36840.2 - 6.25
Table 3: Antibacterial Spectrum of CPZEN-45 against other Bacteria

CPZEN-45 has shown limited activity against Gram-positive and Gram-negative bacteria.

StrainGram StainActivity
Staphylococcus aureusPositiveLimited
Escherichia coliNegativeLimited
Klebsiella pneumoniaeNegativeLimited

Mechanism of Action

CPZEN-45 exerts its antimycobacterial effect by inhibiting a crucial enzyme in the bacterial cell wall synthesis pathway. Specifically, it targets the N-acetylglucosamine-1-phosphate transferase, WecA (also known as Rfe)[3]. This enzyme catalyzes the first step in the biosynthesis of the mycolylarabinogalactan-peptidoglycan complex, an essential component of the mycobacterial cell wall[3]. By inhibiting WecA, CPZEN-45 effectively disrupts the formation of this protective barrier, leading to bacterial cell death[4]. This mechanism is distinct from many current antitubercular drugs, suggesting a potential for efficacy against strains resistant to other agents.

CPZEN-45 Mechanism of Action Mechanism of Action of CPZEN-45 cluster_CellWall Mycobacterial Cell Wall Synthesis UDP_GlcNAc UDP-GlcNAc WecA WecA (GlcNAc-1-phosphate transferase) UDP_GlcNAc->WecA Decaprenyl_P Decaprenyl-P Decaprenyl_P->WecA GL1 Decaprenyl-PP-GlcNAc (Glycolipid 1) WecA->GL1 Arabinogalactan Arabinogalactan Biosynthesis GL1->Arabinogalactan Mycolic_Acid Mycolic Acid Attachment Arabinogalactan->Mycolic_Acid Cell_Wall Mycolylarabinogalactan- Peptidoglycan Complex Mycolic_Acid->Cell_Wall CPZEN45 CPZEN-45 CPZEN45->Inhibition

CPZEN-45 inhibits the WecA enzyme in the mycobacterial cell wall synthesis pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of CPZEN-45 is determined using the broth microdilution method. A standardized protocol, such as the one recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is followed.

  • Preparation of Inoculum:

    • Mycobacterium tuberculosis is cultured on solid medium (e.g., Middlebrook 7H10 or Löwenstein-Jensen) for 3-4 weeks.

    • Colonies are harvested and suspended in a tube containing saline and glass beads.

    • The suspension is vortexed to ensure homogeneity.

    • The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

    • The suspension is then diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Microtiter Plates:

    • CPZEN-45 is dissolved in an appropriate solvent (e.g., water or DMSO) to create a stock solution.

    • Serial twofold dilutions of CPZEN-45 are prepared in Middlebrook 7H9 broth in a 96-well microtiter plate.

    • Control wells containing no drug (growth control) and a sterile control are included.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared bacterial suspension.

    • The plates are sealed and incubated at 37°C.

  • Reading and Interpretation:

    • Plates are read visually after a defined incubation period (typically 7-21 days for M. tuberculosis).

    • The MIC is defined as the lowest concentration of CPZEN-45 that completely inhibits visible growth of the bacteria.

MIC_Determination_Workflow Workflow for MIC Determination Start Start Culture Culture M. tuberculosis on solid medium Start->Culture Harvest Harvest colonies and prepare suspension Culture->Harvest Adjust Adjust turbidity to 0.5 McFarland Harvest->Adjust Dilute_Inoculum Dilute suspension in Middlebrook 7H9 + OADC Adjust->Dilute_Inoculum Inoculate Inoculate plate with bacterial suspension Dilute_Inoculum->Inoculate Prepare_Plates Prepare 96-well plate with serial dilutions of CPZEN-45 Prepare_Plates->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Visually read for growth inhibition Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vivo Efficacy Testing in a Mouse Model of Tuberculosis

The in vivo efficacy of CPZEN-45 is evaluated in a mouse model of chronic tuberculosis infection.

  • Infection of Mice:

    • BALB/c or C57BL/6 mice are infected with a low dose of aerosolized M. tuberculosis (e.g., H37Rv or a clinical isolate) to establish a pulmonary infection.

    • The infection is allowed to establish for a period of time (e.g., 2-4 weeks) to become chronic.

  • Drug Administration:

    • CPZEN-45 is formulated for administration (e.g., in a suitable vehicle for oral gavage or subcutaneous injection).

    • Treatment groups are established, including a vehicle control group and groups receiving different doses of CPZEN-45. A positive control group treated with a standard-of-care anti-TB drug (e.g., isoniazid) is also included.

    • The drug is administered daily or according to a specified dosing schedule for a defined period (e.g., 4-8 weeks).

  • Evaluation of Efficacy:

    • At the end of the treatment period, mice are euthanized.

    • Lungs and spleens are aseptically removed and homogenized.

    • Serial dilutions of the organ homogenates are plated on appropriate agar medium (e.g., Middlebrook 7H11).

    • After incubation, the number of CFU is determined for each organ.

    • The efficacy of CPZEN-45 is determined by comparing the bacterial load (log10 CFU) in the organs of treated mice to that of the vehicle control group. A statistically significant reduction in CFU indicates in vivo activity.

In_Vivo_Efficacy_Workflow Workflow for In Vivo Efficacy Testing Start Start Infect_Mice Infect mice with aerosolized M. tuberculosis Start->Infect_Mice Establish_Infection Allow infection to become chronic (2-4 weeks) Infect_Mice->Establish_Infection Group_Mice Establish treatment groups (Vehicle, CPZEN-45 doses, Positive Control) Establish_Infection->Group_Mice Administer_Drug Administer drug according to schedule (4-8 weeks) Group_Mice->Administer_Drug Euthanize Euthanize mice at the end of treatment Administer_Drug->Euthanize Harvest_Organs Harvest lungs and spleens Euthanize->Harvest_Organs Homogenize Homogenize organs Harvest_Organs->Homogenize Plate_Dilutions Plate serial dilutions on Middlebrook 7H11 agar Homogenize->Plate_Dilutions Incubate_Plates Incubate plates Plate_Dilutions->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Analyze_Data Analyze data and compare treatment groups Count_CFU->Analyze_Data

References

In-Depth Pharmacological Profile of CPZEN-45: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPZEN-45, a semi-synthetic derivative of the natural product caprazamycin, has emerged as a promising preclinical candidate for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This technical guide provides a comprehensive overview of the pharmacological profile of CPZEN-45, detailing its mechanism of action, pharmacokinetics, and in vitro efficacy. The information is presented to support further research and development of this novel anti-tubercular agent. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz (DOT language) to facilitate a deeper understanding of the compound's biological interactions.

Mechanism of Action: Inhibition of Mycobacterial Cell Wall Synthesis

CPZEN-45 exerts its potent anti-tubercular activity by targeting a critical enzyme in the biosynthetic pathway of the mycobacterial cell wall. Specifically, it inhibits the N-acetylglucosamine-1-phosphate transferase, WecA (also known as Rfe or Rv1302 in Mycobacterium tuberculosis).[1] This enzyme catalyzes the first committed step in the synthesis of the mycolylarabinogalactan core, an essential component of the mycobacterial cell wall.[1] By inhibiting WecA, CPZEN-45 effectively blocks the formation of the cell wall, leading to bacterial cell death. This mechanism of action is distinct from that of its parent compound, caprazamycin, which targets the translocase-I (MraY) involved in peptidoglycan biosynthesis.[1]

Signaling Pathway: Inhibition of WecA

The following diagram illustrates the established mechanism of action of CPZEN-45.

G UDP_GlcNAc UDP-GlcNAc WecA WecA (Rv1302) UDP_GlcNAc->WecA Substrate Decaprenyl_P Decaprenyl-P Decaprenyl_P->WecA Substrate Decaprenyl_PP_GlcNAc Decaprenyl-PP-GlcNAc WecA->Decaprenyl_PP_GlcNAc Catalyzes CPZEN45 CPZEN-45 CPZEN45->WecA Inhibits Mycolylarabinogalactan Mycolylarabinogalactan Synthesis Decaprenyl_PP_GlcNAc->Mycolylarabinogalactan CellWall Mycobacterial Cell Wall Mycolylarabinogalactan->CellWall

Mechanism of action of CPZEN-45.

In Vitro Efficacy

CPZEN-45 demonstrates potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

StrainMIC (µg/mL)Reference
M. tuberculosis H37Rv1.56[2]
Multidrug-Resistant (MDR) M. tuberculosis6.25[2]

Pharmacokinetics in Guinea Pigs

Pharmacokinetic studies of CPZEN-45 have been conducted in guinea pigs, a relevant animal model for tuberculosis research. These studies have evaluated the compound's absorption, distribution, metabolism, and excretion following various routes of administration.

ParameterSubcutaneous (SC)Intravenous (IV)Insufflation (INS)Reference
Absorption Rate Constant (Ka) (h⁻¹) 1.23 ± 0.55-12.94 ± 5.66[3][4]
Half-life (t½) (h) 0.76 ± 0.22-2.06 ± 1.01[3][4]
Bioavailability (%) 47.7310067.78[3][4]

Potential Immunomodulatory Effects

Preliminary evidence suggests that CPZEN-45 may possess immunomodulatory properties. An in vitro study using the human monocytic cell line THP-1 indicated that CPZEN-45 can inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.[5]

Proposed Signaling Pathway for TNF-α Inhibition

The precise signaling pathway through which CPZEN-45 inhibits TNF-α release has not been fully elucidated. However, based on the known mechanisms of LPS-induced TNF-α production in macrophages, a potential pathway of interference can be proposed. LPS typically binds to Toll-like receptor 4 (TLR4), triggering downstream signaling cascades involving Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which ultimately lead to the transcription and release of TNF-α. CPZEN-45 may interfere with one or more steps in this pathway.

The following diagram illustrates the proposed signaling pathway and the potential point of intervention for CPZEN-45. It is important to note that this is a hypothesized mechanism that requires further experimental validation.

G cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK Cascade MyD88->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus TNFa_gene TNF-α Gene Transcription Nucleus->TNFa_gene TNFa_protein TNF-α Protein Synthesis & Release TNFa_gene->TNFa_protein CPZEN45 CPZEN-45 CPZEN45->TNFa_protein Inhibits (Proposed)

Proposed mechanism of CPZEN-45-mediated TNF-α suppression.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A detailed protocol for determining the MIC of CPZEN-45 against M. tuberculosis is synthesized from standard methodologies.

G start Start: Prepare M. tuberculosis Inoculum step1 Prepare serial dilutions of CPZEN-45 in 7H9 broth start->step1 step2 Inoculate each dilution with M. tuberculosis suspension step1->step2 step3 Incubate tubes at 37°C for 7-14 days step2->step3 step4 Visually inspect for turbidity (bacterial growth) step3->step4 end Determine MIC: Lowest concentration with no visible growth step4->end

Workflow for MIC determination of CPZEN-45.

Protocol:

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

  • Drug Dilution: A stock solution of CPZEN-45 is serially diluted in 7H9 broth in a 96-well microplate to achieve a range of concentrations.

  • Inoculation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. A drug-free well serves as a positive control, and an uninoculated well serves as a negative control.

  • Incubation: The microplate is sealed and incubated at 37°C in a humidified atmosphere.

  • MIC Determination: After 7 to 14 days of incubation, the MIC is determined as the lowest concentration of CPZEN-45 that completely inhibits visible growth of the bacteria.

Pharmacokinetic Study in Guinea Pigs

The following protocol outlines the general procedure for assessing the pharmacokinetics of CPZEN-45 in a guinea pig model.

Protocol:

  • Animal Acclimatization: Male Hartley guinea pigs are acclimatized for at least one week before the study, with free access to food and water.

  • Drug Administration: CPZEN-45 is administered via the desired route (e.g., intravenous, subcutaneous, or pulmonary insufflation) at a specified dose.

  • Blood Sampling: At predetermined time points post-administration, blood samples are collected from the animals.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: The concentration of CPZEN-45 in the plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as absorption rate constant (Ka), half-life (t½), and bioavailability.

WecA Inhibition Assay

This synthesized protocol describes a method to assess the inhibitory activity of CPZEN-45 on the WecA enzyme.

Protocol:

  • Preparation of Mycobacterial Membranes: A membrane fraction containing overexpressed M. tuberculosis WecA is prepared from a suitable expression host, such as a WecA-deficient strain of M. smegmatis.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a detergent (e.g., Triton X-100), the acceptor substrate decaprenyl phosphate, and the donor substrate UDP-[¹⁴C]GlcNAc.

  • Enzyme Reaction: The reaction is initiated by adding the mycobacterial membrane preparation to the reaction mixture.

  • Inhibition Assay: To determine the inhibitory effect of CPZEN-45, various concentrations of the compound are pre-incubated with the membrane preparation before the addition of the substrates.

  • Extraction and Quantification: The reaction is stopped, and the lipid-linked product, decaprenyl-PP-[¹⁴C]GlcNAc, is extracted with an organic solvent mixture (e.g., chloroform/methanol). The radioactivity in the organic phase is quantified by liquid scintillation counting.

  • IC₅₀ Determination: The concentration of CPZEN-45 that inhibits 50% of the WecA enzyme activity (IC₅₀) is calculated from the dose-response curve.

Macrophage TNF-α Release Assay

This protocol provides a method to evaluate the effect of CPZEN-45 on TNF-α release from macrophages.

Protocol:

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).

  • Cell Stimulation: The differentiated macrophages are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.

  • Treatment with CPZEN-45: Concurrently with or prior to LPS stimulation, the cells are treated with various concentrations of CPZEN-45.

  • Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The effect of CPZEN-45 on TNF-α release is determined by comparing the TNF-α concentrations in the supernatants of treated and untreated (LPS-stimulated) cells.

Conclusion and Future Directions

CPZEN-45 is a promising anti-tubercular drug candidate with a novel mechanism of action and potent in vitro activity against drug-resistant M. tuberculosis. Its pharmacokinetic profile supports further development, particularly for inhaled delivery. The preliminary evidence of its immunomodulatory effects warrants further investigation to fully understand its therapeutic potential. Future research should focus on elucidating the precise signaling pathways involved in its potential anti-inflammatory activity and on conducting in vivo efficacy and toxicology studies to support its progression towards clinical trials.

References

The Emergence of CPZEN-45: A Novel Agent Targeting Non-Replicating Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), is hampered by the bacterium's ability to enter a non-replicating, persistent state. This dormant phase, often associated with latent TB infection, renders the bacteria tolerant to many conventional antibiotics that target processes in actively dividing cells. Consequently, there is an urgent need for novel therapeutic agents capable of eradicating these persistent bacteria to shorten treatment durations and combat the rise of drug-resistant strains. This technical guide focuses on a promising new antitubercular agent, CPZEN-45, and its activity against non-replicating Mtb.

CPZEN-45, a semi-synthetic derivative of the caprazamycin class of nucleoside antibiotics, has demonstrated potent activity against both replicating and, significantly, non-replicating forms of Mtb in vitro.[1][2] Its unique mechanism of action, targeting a critical enzyme in the mycobacterial cell wall synthesis pathway, distinguishes it from many current antitubercular drugs and positions it as a valuable candidate for further development. This document provides a comprehensive overview of the available data on CPZEN-45, including its efficacy, mechanism of action, and the experimental protocols used to evaluate its activity against non-replicating Mtb.

Quantitative Efficacy of CPZEN-45 and Related Compounds

The in vitro potency of CPZEN-45 has been established against both drug-susceptible and multidrug-resistant (MDR) strains of Mtb. While specific minimum inhibitory concentration (MIC) values for CPZEN-45 against non-replicating Mtb are not yet publicly available, data from a closely related WecA inhibitor, UT-01320, provides valuable insight into the potential efficacy of this class of compounds against dormant bacteria.

CompoundMtb StrainStateAssayMIC (µg/mL)
CPZEN-45 H37RvReplicating-1.56[1]
CPZEN-45 MDR-TBReplicating-6.25-6.5[1][3]
UT-01320 H37RvReplicatingMABA1.5[4]
UT-01320 H37RvNon-replicatingLORA2.58[4]

Mechanism of Action: Inhibition of WecA

CPZEN-45 exerts its bactericidal effect by targeting a novel and essential enzyme in M. tuberculosis: the GlcNAc-1-phosphate transferase, WecA (also known as Rfe).[5] This enzyme catalyzes the first committed step in the biosynthesis of the mycolylarabinogalactan (mAG) complex, a critical component of the mycobacterial cell wall.[5]

Specifically, WecA transfers N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to a lipid carrier, decaprenyl phosphate, on the cytoplasmic membrane. This reaction forms the lipid-linked sugar intermediate that is a precursor for the synthesis of arabinogalactan. By inhibiting WecA, CPZEN-45 effectively blocks the entire downstream pathway of mAG synthesis, leading to a compromised cell wall and ultimately, cell death.[5] This mechanism is distinct from that of its parent compound, caprazamycin, which targets translocase-I (MraY) in the peptidoglycan synthesis pathway.[5] The targeting of WecA is significant as this enzyme is essential for Mtb in both replicating and non-replicating states.

G UDP_GlcNAc UDP-GlcNAc WecA WecA (GlcNAc-1-P Transferase) UDP_GlcNAc->WecA Decaprenyl_P Decaprenyl Phosphate Decaprenyl_P->WecA Lipid_Intermediate Decaprenyl-P-P-GlcNAc WecA->Lipid_Intermediate Catalyzes transfer AG_Synthesis Arabinogalactan Synthesis Lipid_Intermediate->AG_Synthesis mAG_Complex Mycolylarabinogalactan (mAG) Complex AG_Synthesis->mAG_Complex Cell_Wall Mycobacterial Cell Wall Integrity mAG_Complex->Cell_Wall CPZEN45 CPZEN-45 CPZEN45->Inhibition Inhibition->WecA Inhibits

Caption: Mechanism of action of CPZEN-45.

Experimental Protocols for Inducing and Testing Non-Replicating Mtb

Evaluating the efficacy of compounds against non-replicating Mtb requires specialized in vitro models that mimic the stressful conditions within the host granuloma. Several models are commonly employed:

The Wayne Model (Hypoxia-Induced Non-Replication)

This model uses gradual oxygen depletion to induce a state of non-replicating persistence.

  • Principle: Mtb is cultured in sealed tubes with a limited headspace. As the bacteria respire, oxygen is consumed, leading to microaerobic and eventually anaerobic conditions, which forces the bacteria into a dormant state.

  • Methodology:

    • Mycobacterium tuberculosis H37Rv is inoculated into Dubos Tween Albumin Broth.

    • The culture is dispensed into screw-cap tubes with a defined headspace-to-liquid ratio (e.g., 0.5).

    • The tubes are tightly sealed and incubated at 37°C with gentle agitation.

    • The depletion of oxygen is monitored by the decolorization of a methylene blue indicator.

    • Once the non-replicating state is established (typically after 7-12 days), the test compound is added.

    • After a defined exposure period, aliquots are taken, serially diluted, and plated on solid media (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFUs). A reduction in CFU compared to a no-drug control indicates bactericidal activity.

G Start Inoculate Mtb in liquid culture Seal Seal in tubes with limited headspace Start->Seal Incubate Incubate at 37°C (gradual O2 depletion) Seal->Incubate NRP Non-replicating state achieved Incubate->NRP AddCompound Add CPZEN-45 NRP->AddCompound Incubate2 Incubate for exposure period AddCompound->Incubate2 Plate Plate on solid media for CFU counting Incubate2->Plate

Caption: Experimental workflow for the Wayne model.

Nutrient Starvation Model

This model simulates the nutrient-poor environment of the caseous granuloma.

  • Principle: Mtb is deprived of essential nutrients, particularly a carbon source, which arrests replication.

  • Methodology:

    • Mtb is grown to mid-log phase in a standard growth medium.

    • The bacteria are harvested by centrifugation, washed with a nutrient-free buffer (e.g., phosphate-buffered saline with Tween 80) to remove residual nutrients.

    • The washed cells are resuspended in the nutrient-free buffer and incubated at 37°C.

    • The non-replicating state is typically established within 24-48 hours.

    • The test compound is then added, and the bactericidal effect is assessed by CFU enumeration after a set incubation period.

G Grow Grow Mtb to mid-log phase Harvest Harvest and wash cells to remove nutrients Grow->Harvest Resuspend Resuspend in nutrient-free buffer Harvest->Resuspend Incubate Incubate at 37°C to induce starvation Resuspend->Incubate AddCompound Add CPZEN-45 Incubate->AddCompound Incubate2 Incubate for exposure period AddCompound->Incubate2 Plate Plate for CFU enumeration Incubate2->Plate

Caption: Workflow for the nutrient starvation model.

Caseum Surrogate Model

This is a more physiologically relevant model that mimics the unique biochemical environment of the necrotic core of a granuloma.

  • Principle: A matrix is created from lipid-rich macrophages to simulate the composition of caseum, which is known to harbor drug-tolerant, non-replicating Mtb.

  • Methodology:

    • A human monocyte cell line (e.g., THP-1) is cultured and differentiated into macrophages.

    • Lipid droplet accumulation is induced in the macrophages to create "foamy" macrophages, for example, by exposure to stearic acid or γ-irradiated Mtb.

    • The foamy macrophages are lysed and denatured to create the caseum surrogate.

    • Log-phase Mtb is inoculated into this surrogate and allowed to adapt for several weeks, during which it adopts a non-replicating, drug-tolerant phenotype.

    • The bactericidal activity of test compounds is then evaluated by determining the minimum bactericidal concentration (MBC) through CFU plating.

Conclusion and Future Directions

CPZEN-45 represents a significant advancement in the search for new antitubercular agents with activity against non-replicating Mtb. Its novel mechanism of action, targeting the essential enzyme WecA, provides a new avenue for combating drug-resistant and persistent tuberculosis. The in vitro data, supported by evidence of efficacy in animal models, underscores its potential as a future therapeutic.

Further research is required to fully elucidate the activity of CPZEN-45 against non-replicating Mtb. Specifically, the determination of MIC and MBC values in various dormancy models will be crucial for a comprehensive understanding of its potency. Additionally, studies exploring its synergistic potential with existing first- and second-line anti-TB drugs could pave the way for novel, shorter, and more effective treatment regimens. As research progresses, CPZEN-45 holds the promise of becoming a key component in the future arsenal against tuberculosis.

References

Methodological & Application

Application Notes and Protocols for CPZEN-45 Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPZEN-45 is a semi-synthetic nucleoside antibiotic derived from caprazamycin, demonstrating significant promise as a novel anti-tuberculosis agent.[1][2] It exhibits potent activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb), including drug-susceptible and multidrug-resistant (MDR) strains.[1][3][4] The primary mechanism of action of CPZEN-45 involves the inhibition of the N-acetylglucosamine-1-phosphate transferase (GlcNAc-1-P transferase) WecA, an essential enzyme in the biosynthesis of the mycobacterial cell wall core. This novel target distinguishes it from many existing anti-tuberculosis drugs. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the preclinical evaluation of CPZEN-45, providing essential data on its potency and spectrum of activity.

This document provides detailed protocols for determining the MIC of CPZEN-45 against M. tuberculosis using standardized broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][5][6]

CPZEN-45 MIC Data Summary

The following table summarizes the reported MIC values for CPZEN-45 against various strains of Mycobacterium tuberculosis.

Mycobacterium tuberculosis StrainMIC (µg/mL)Reference
H37Rv (Drug-Susceptible)1.56[1][3][4]
Multidrug-Resistant (MDR)6.25 - 6.5[1][3][4]

Experimental Protocols

Accurate determination of the MIC for CPZEN-45 against M. tuberculosis requires standardized and well-controlled laboratory procedures. The following sections detail the broth microdilution and agar dilution methods.

Protocol 1: Broth Microdilution Method

This method is considered the reference standard by EUCAST for M. tuberculosis susceptibility testing and is widely used for its quantitative results.[2][6]

1. Materials:

  • CPZEN-45 analytical standard

  • Mycobacterium tuberculosis isolates (e.g., H37Rv ATCC 27294 as a quality control strain)

  • Middlebrook 7H9 Broth Base[7][8][9][10][11]

  • Middlebrook OADC Growth Supplement (Oleic Acid, Albumin, Dextrose, Catalase)

  • Glycerol

  • Sterile 96-well U-bottom microtiter plates with lids

  • Sterile distilled water

  • Appropriate solvent for CPZEN-45 (e.g., water, as it is water-soluble[1])

  • McFarland 0.5 turbidity standard

  • Incubator at 37°C with 5% CO2

  • Biosafety cabinet (Class II or higher)

  • Vortex mixer

  • Spectrophotometer

2. Media Preparation (Middlebrook 7H9 Broth):

  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. A typical procedure involves suspending the powder in distilled water containing glycerol.[7][8][11]

  • Sterilize the broth by autoclaving at 121°C for 10-15 minutes.[11]

  • Allow the broth to cool to 45-50°C in a water bath.

  • Aseptically add Middlebrook OADC Growth Supplement to the cooled broth to a final concentration of 10%.[9]

  • Mix gently and dispense into sterile containers.

3. Inoculum Preparation:

  • Culture M. tuberculosis on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10 agar) until sufficient growth is observed.

  • Transfer a few colonies into a tube containing sterile saline or Middlebrook 7H9 broth with a few sterile glass beads.

  • Vortex vigorously for 1-2 minutes to break up clumps.

  • Allow the large particles to settle for 30-60 minutes.

  • Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer or by visual comparison. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.

  • Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.[6]

4. Assay Procedure:

  • Prepare a stock solution of CPZEN-45 in a suitable solvent.

  • Perform two-fold serial dilutions of CPZEN-45 in Middlebrook 7H9 broth in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC values (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension (1 x 10^5 CFU/mL). The final volume in each well will be 200 µL.

  • Seal the plate with a lid or an adhesive plate sealer and place it in a sealable plastic bag.

  • Incubate the plate at 37°C in a 5% CO2 atmosphere for 7 to 21 days.

  • Read the results visually using an inverted mirror. The MIC is the lowest concentration of CPZEN-45 that shows no visible growth (no turbidity) compared to the growth control.

Protocol 2: Agar Dilution Method

The agar proportion method is a reference standard recognized by CLSI for M. tuberculosis susceptibility testing.[5]

1. Materials:

  • CPZEN-45 analytical standard

  • Mycobacterium tuberculosis isolates

  • Middlebrook 7H10 Agar Base[12][13][14][15]

  • Middlebrook OADC Growth Supplement

  • Glycerol

  • Sterile petri dishes (quadrant plates are recommended)

  • Sterile distilled water

  • Appropriate solvent for CPZEN-45

  • McFarland 0.5 turbidity standard

  • Incubator at 37°C with 5% CO2

  • Biosafety cabinet (Class II or higher)

2. Media Preparation (Middlebrook 7H10 Agar with CPZEN-45):

  • Prepare Middlebrook 7H10 agar base according to the manufacturer's instructions, including the addition of glycerol.[12][13][14][15]

  • Sterilize by autoclaving and cool to 50-55°C in a water bath.

  • Aseptically add 10% (v/v) Middlebrook OADC Growth Supplement.

  • Prepare serial dilutions of CPZEN-45 in sterile distilled water or another appropriate solvent at 10 times the final desired concentrations.

  • Add 1 part of each CPZEN-45 dilution to 9 parts of the molten agar to achieve the final concentrations. Mix gently but thoroughly.

  • Also prepare a drug-free control plate.

  • Dispense the agar into petri dishes and allow them to solidify.

3. Inoculum Preparation:

  • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Prepare two dilutions of this suspension: a 10^-2 and a 10^-4 dilution in sterile saline or broth.

4. Assay Procedure:

  • Inoculate the drug-containing and drug-free agar plates with 10-100 µL of the 10^-2 and 10^-4 dilutions. It is common to inoculate one quadrant of a plate with the 10^-4 dilution and the other three quadrants with the 10^-2 dilution.

  • Allow the inoculum to be absorbed into the agar.

  • Incubate the plates in a CO2-permeable bag at 37°C in a 5% CO2 atmosphere for 3 weeks.

  • After incubation, count the number of colonies on the drug-free control plate from the 10^-4 dilution. The number of colonies should be between 50 and 150 for a valid test.

  • Determine the proportion of resistant bacteria by comparing the number of colonies on the drug-containing plates to the number on the drug-free control. The MIC is defined as the lowest concentration of CPZEN-45 that inhibits more than 99% of the bacterial population.

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the experimental workflow for MIC determination and the proposed mechanism of action of CPZEN-45.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Obtain CPZEN-45 and M. tuberculosis Isolate media_prep Prepare Middlebrook 7H9 Broth or 7H10 Agar start->media_prep drug_prep Prepare Stock Solution and Serial Dilutions of CPZEN-45 start->drug_prep inoculum_prep Prepare M. tuberculosis Inoculum (0.5 McFarland Standard) start->inoculum_prep assay_setup Inoculate Microtiter Plates (Broth) or Agar Plates with CPZEN-45 and Bacteria media_prep->assay_setup drug_prep->assay_setup inoculum_prep->assay_setup incubation Incubate at 37°C with 5% CO2 (7-21 days) assay_setup->incubation read_results Visually Inspect for Growth (Turbidity or Colony Formation) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End: Report MIC Value determine_mic->end

Fig. 1: Experimental workflow for CPZEN-45 MIC determination.

CPZEN45_Mechanism CPZEN45 CPZEN-45 WecA WecA (GlcNAc-1-P Transferase) CPZEN45->WecA Inhibition CellWall_Precursor Und-PP-GlcNAc (Cell Wall Precursor) WecA->CellWall_Precursor Catalyzes WecA->CellWall_Precursor UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->WecA Und_P Undecaprenyl Phosphate (Und-P) Und_P->WecA Mycolylarabinogalactan Mycolylarabinogalactan-Peptidoglycan Complex Synthesis CellWall_Precursor->Mycolylarabinogalactan Leads to CellWall_Integrity Mycobacterial Cell Wall Integrity Mycolylarabinogalactan->CellWall_Integrity Maintains Bacterial_Lysis Bacterial Lysis CellWall_Integrity->Bacterial_Lysis Disruption leads to

Fig. 2: Proposed mechanism of action of CPZEN-45.

References

Application Notes and Protocols for CPZEN-45 in Murine Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CPZEN-45, a novel caprazamycin derivative, in preclinical mouse models of tuberculosis (TB). The protocols outlined below are based on established methodologies for evaluating the efficacy and pharmacokinetics of new antitubercular agents.

Introduction

CPZEN-45 is a promising novel antitubercular agent with demonstrated activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2] It belongs to the caprazamycin class of antibiotics and has shown efficacy in various preclinical models, making it a candidate for further development.[1][2] These notes are intended to guide researchers in the design and execution of in vivo studies to evaluate CPZEN-45 in mouse models of TB.

Quantitative Data Summary

The following tables summarize key quantitative data for CPZEN-45 from preclinical studies.

Table 1: In Vitro Activity of CPZEN-45

ParameterValueReference
MIC vs. Drug-Susceptible Mtb1.56 µg/mL[2]
MIC vs. Multidrug-Resistant Mtb6.5 µg/mL[2]

MIC: Minimum Inhibitory Concentration

Table 2: Pharmacokinetic Parameters of CPZEN-45 in Guinea Pigs (as a reference for mammalian models)

ParameterIntravenous (IV)Subcutaneous (SC)Insufflation (INS)
Half-life (t½)-0.76 ± 0.22 h2.06 ± 1.01 h
Bioavailability (F)-47.73%67.78%
Max Concentration (Cmax)--6.63 µg/mL (passive inhalation)
Time to Max Conc. (Tmax)--~0.5 h

Data from guinea pig studies are presented as a proxy due to the availability of detailed pharmacokinetic studies in this model, which can inform initial dose planning in murine models.[2][3]

Experimental Protocols

Murine Model of Chronic Tuberculosis Infection

This protocol describes the establishment of a chronic TB infection in mice, suitable for evaluating the efficacy of antitubercular agents.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv (or other virulent strain)

  • Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)

  • 7H9 broth medium supplemented with OADC or ADC

  • Phosphate-buffered saline (PBS)

  • Sterile saline

  • Animal biosafety level 3 (ABSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Wash the bacterial cells with PBS and resuspend in sterile saline to the desired concentration for aerosolization.

  • Aerosol Infection: Place mice in the aerosol infection chamber. Calibrate the nebulizer to deliver approximately 50-100 colony-forming units (CFU) of Mtb into the lungs of each mouse.[4]

  • Confirmation of Infection: At 24 hours post-infection, euthanize a small cohort of mice (n=3-4) and homogenize the lungs. Plate serial dilutions of the lung homogenate on 7H10 or 7H11 agar plates to determine the initial bacterial load.

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks. During this period, the bacterial load in the lungs will increase and then plateau, establishing a chronic infection state.

Efficacy Evaluation of CPZEN-45

This protocol details the administration of CPZEN-45 to infected mice and the assessment of its antitubercular activity.

Materials:

  • Chronically infected mice (from Protocol 1)

  • CPZEN-45 (formulated for the desired route of administration, e.g., in a solution for subcutaneous injection or oral gavage)

  • Control vehicle (e.g., sterile saline, PBS)

  • Standard-of-care antitubercular drugs for positive control groups (e.g., isoniazid, rifampicin)

  • Tools for drug administration (e.g., gavage needles, syringes)

Procedure:

  • Group Allocation: Randomly assign chronically infected mice to different treatment groups (e.g., vehicle control, CPZEN-45 low dose, CPZEN-45 high dose, positive control). A typical group size is 8-10 mice.

  • Drug Administration: Administer CPZEN-45 and control treatments daily or as determined by pharmacokinetic studies. The route of administration can be subcutaneous, oral, or via inhalation, depending on the formulation and study objectives.[2]

  • Monitoring: Monitor the health of the mice daily, including body weight and clinical signs of disease.[5]

  • Assessment of Bacterial Load: At specified time points (e.g., after 2, 4, and 6 weeks of treatment), euthanize a subset of mice from each group.

  • Organ Homogenization: Aseptically remove the lungs and spleen. Homogenize the organs in sterile saline or PBS.

  • CFU Enumeration: Plate serial dilutions of the organ homogenates on 7H10 or 7H11 agar. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.

  • Data Analysis: Compare the log10 CFU values between the treatment groups and the vehicle control group to determine the bactericidal or bacteriostatic activity of CPZEN-45.

Pharmacokinetic Analysis of CPZEN-45 in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of CPZEN-45 in mice.

Materials:

  • Healthy, uninfected mice (e.g., CD-1 or BALB/c)

  • CPZEN-45 formulated for administration

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) or a similar analytical method for drug quantification

Procedure:

  • Drug Administration: Administer a single dose of CPZEN-45 to mice via the desired route (e.g., intravenous, oral, subcutaneous).[6]

  • Blood Sampling: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a small cohort of mice at each time point.[6] Plasma should be separated by centrifugation and stored at -80°C until analysis.[6][7]

  • Tissue Distribution (Optional): At the final time point, euthanize the mice and collect relevant tissues (e.g., lungs, liver, spleen) to assess drug distribution.

  • Sample Analysis: Quantify the concentration of CPZEN-45 in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Pharmacokinetic Modeling: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.[7]

Visualizations

experimental_workflow cluster_setup Phase 1: Infection Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis prep Prepare Mtb Inoculum infect Aerosol Infection of Mice prep->infect chronic Establish Chronic Infection (4-6 weeks) infect->chronic group Group Allocation chronic->group treat Administer CPZEN-45 / Controls group->treat monitor Monitor Animal Health treat->monitor euthanize Euthanize Mice at Timepoints monitor->euthanize harvest Harvest Lungs and Spleen euthanize->harvest homogenize Homogenize Tissues harvest->homogenize plate Plate for CFU Enumeration homogenize->plate analyze Analyze Bacterial Load plate->analyze pk_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis admin Administer Single Dose of CPZEN-45 blood Collect Blood Samples at Timepoints admin->blood tissue Collect Tissues (Optional) blood->tissue quantify Quantify Drug Concentration (LC-MS/MS) tissue->quantify model Pharmacokinetic Modeling quantify->model mechanism_of_action cluster_bacterium Mycobacterium tuberculosis drug CPZEN-45 target WecA and MraY Translocases drug->target Inhibits pathway Peptidoglycan and Mycolic Acid Synthesis target->pathway cell_wall Cell Wall Integrity target->cell_wall Disrupts pathway->cell_wall Maintains lysis Bacterial Cell Lysis cell_wall->lysis Leads to

References

Application Notes and Protocols for Administering CPZEN-45 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPZEN-45 is a novel caprazamycin derivative with potent activity against drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] It functions by inhibiting the N-acetylglucosamine-1-phosphate transferase (WecA), a crucial enzyme in the biosynthesis of the mycobacterial cell wall core.[3][4] Specifically, WecA catalyzes the first step in the synthesis of arabinogalactan (AG), a key component of the mycolyl-arabinogalactan-peptidoglycan complex.[4][5] Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial cell death.[6] This document provides detailed application notes and protocols for the administration of CPZEN-45 in preclinical animal studies, with a focus on guinea pig and mouse models.

Mechanism of Action and Signaling Pathway

CPZEN-45 exerts its bactericidal effect by targeting WecA, an essential enzyme for the survival of M. tuberculosis.[3][5] WecA is responsible for the transfer of N-acetylglucosamine-1-phosphate to a lipid carrier, initiating the biosynthesis of the arabinogalactan (AG) portion of the mycobacterial cell wall.[4][5] By inhibiting WecA, CPZEN-45 effectively blocks the formation of the AG backbone, which is critical for the structural integrity and viability of the mycobacterium.[4][6] The disruption of the cell wall also increases the bacterium's susceptibility to other drugs, such as rifampin.[7]

Figure 1: Mechanism of action of CPZEN-45.

Data Presentation

In Vitro Activity of CPZEN-45
ParameterM. tuberculosis H37RvMultidrug-Resistant (MDR) MtbReference
Minimum Inhibitory Concentration (MIC) 1.56 µg/mL6.25 µg/mL[2]
In Vitro Cytotoxicity of CPZEN-45
Cell LineAssayResultReference
Not SpecifiedCell-based assaysNo toxicity observed[8]
Calu-3 & ATI-like monolayersMTT assayNo acute cytotoxic effects up to 3 mg/mL[9]
Pharmacokinetic Parameters of CPZEN-45 in Guinea Pigs (Single 1 mg/kg Dose)
ParameterIntravenous (IV)Subcutaneous (SC)Insufflation (INS)Reference
Absorption Rate Constant (Ka) (h⁻¹) N/A1.23 ± 0.5512.94 ± 5.66[10]
Half-life (t½) (h) N/A0.76 ± 0.222.06 ± 1.01[10]
Bioavailability (%) 10047.7367.78[10]

Note: Data presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of CPZEN-45 for Administration

A. Preparation of CPZEN-45 Solution for Injection (IV or SC)

  • Weigh the required amount of CPZEN-45 hydrochloride salt.

  • Dissolve the weighed compound in sterile water for injection.[11]

  • Ensure the final concentration is appropriate for the intended dosing volume.

  • Filter the solution through a 0.22-µm sterile filter into a sterile vial.[11]

  • Store the prepared solution appropriately, protected from light, until use.

B. Preparation of CPZEN-45 Dry Powder for Inhalation (Insufflation)

CPZEN-45 can be formulated as a dry powder for inhalation, often without excipients.[8]

  • The manufacturing of spray-dried CPZEN-45 powder is a specialized process. For laboratory-scale studies, commercially prepared or custom-synthesized powder should be used.

  • Ensure the particle size of the powder is suitable for deep lung delivery.

  • Store the powder in a desiccator to prevent moisture absorption.

Protocol 2: Administration of CPZEN-45 to Guinea Pigs

Animal Model: Male Hartley guinea pigs are a commonly used model.

A. Intravenous (IV) Administration

  • Anesthetize the guinea pig according to approved institutional protocols.

  • Administer the prepared CPZEN-45 solution via a suitable vein (e.g., marginal ear vein) at the desired dose. A typical dose used in pharmacokinetic studies is 1 mg/kg.[11]

B. Subcutaneous (SC) Administration

  • Gently restrain the guinea pig.

  • Lift a fold of skin, typically in the dorsal region.

  • Insert the needle into the subcutaneous space and inject the prepared CPZEN-45 solution. A common dose is 1 mg/kg.[11]

C. Pulmonary Administration via Insufflation (INS)

  • Anesthetize the guinea pig.[11]

  • Visualize the trachea using a laryngoscope.[11]

  • Insert the tube of a small-animal insufflator into the trachea.[11]

  • Aerosolize the CPZEN-45 dry powder into the airways using a puff of air from a syringe.[11] A dose of 1 mg/kg has been used in studies.[11]

D. Passive Inhalation of Aerosolized Powder

This method is used for repeated dosing to mimic therapeutic regimens.

  • Place the conscious and unrestrained guinea pigs in a whole-body plethysmography chamber connected to an aerosol generation system.

  • Aerosolize the CPZEN-45 powder into the chamber.

  • For sequential dosing, animals can be exposed to the aerosol at set intervals (e.g., every 5 hours).[8] Three sequential doses have been shown to maintain therapeutic concentrations for a longer duration than three consecutive doses (10 hours vs. 3 hours).[10][12]

GuineaPig_Workflow cluster_prep Drug Preparation cluster_admin Administration Routes cluster_sampling Sample Collection cluster_analysis Analysis Formulation CPZEN-45 Formulation Solution Sterile Solution (for IV/SC) Formulation->Solution Powder Dry Powder (for Inhalation) Formulation->Powder IV Intravenous (IV) Solution->IV SC Subcutaneous (SC) Solution->SC INS Insufflation (INS) Powder->INS Passive_Inhalation Passive Inhalation Powder->Passive_Inhalation Blood Blood Sampling (Plasma) IV->Blood SC->Blood INS->Blood Passive_Inhalation->Blood HPLC HPLC Analysis Blood->HPLC Tissue Tissue Collection (Lung, Spleen) Tissue->HPLC PK_Analysis Pharmacokinetic Analysis HPLC->PK_Analysis

Figure 2: Experimental workflow for CPZEN-45 administration in guinea pigs.
Protocol 3: Administration of CPZEN-45 to Mice

Animal Model: Various mouse strains are used in tuberculosis research, including BALB/c and C57BL/6. The gamma interferon gene-disrupted (GKO) mouse model has also been used to demonstrate the efficacy of CPZEN-45.[2]

A. Subcutaneous (SC) Administration

  • Restrain the mouse appropriately.

  • Lift the skin in the dorsal region to form a tent.

  • Insert a needle into the subcutaneous space and inject the prepared CPZEN-45 solution.

  • CPZEN-45 has shown efficacy in a mouse model of acute tuberculosis when administered subcutaneously.[2]

B. Aerosol Infection and Subsequent Treatment

  • Infect mice with an aerosol suspension of M. tuberculosis.

  • After a defined period to allow the infection to establish, initiate treatment with CPZEN-45 via the desired route (e.g., subcutaneous injection).

  • Efficacy in the GKO mouse model was demonstrated following aerosol infection.[2]

Note on Dosing: Specific dosing regimens for mice are not as extensively published as for guinea pigs. Dose-ranging studies may be necessary to determine the optimal therapeutic dose for a particular mouse model and research question.

Concluding Remarks

CPZEN-45 is a promising anti-tuberculosis drug candidate with a well-defined mechanism of action. The protocols outlined in this document, derived from published literature, provide a foundation for conducting preclinical studies in animal models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use. Further research is warranted to establish a comprehensive in vivo toxicity profile and to optimize dosing regimens for different animal models and therapeutic indications.

References

Application Notes and Protocols for Preclinical Formulation of Antitubercular Agent-45 (CPZEN-45)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubercular agent-45, also known as CPZEN-45, is a novel caprazamycin nucleoside antibiotic with potent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2] Preclinical studies have demonstrated its efficacy in mouse models of tuberculosis.[1][3] A significant challenge in the preclinical development of CPZEN-45 is its poor oral bioavailability, attributed to low absorption from the gastrointestinal tract.[2] This necessitates the development of specialized formulations to enable effective administration for in vivo efficacy and pharmacokinetic studies.

These application notes provide a comprehensive overview of the physicochemical properties of CPZEN-45, its mechanism of action, and detailed protocols for its formulation and evaluation in preclinical settings.

Physicochemical Properties of CPZEN-45

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development. Key properties of CPZEN-45 are summarized in the table below.

PropertyValueReference
Molecular FormulaC32H44N6O11[4]
Molecular Weight688.7 g/mol [4]
IUPAC Name(2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-(4-butylphenyl)-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxamide[4]
AppearanceSolid powder
SolubilityThe trifluoroacetate salt is soluble in water at >10 mg/mL.[1][1]
Minimum Inhibitory Concentration (MIC) vs. Mtb H37Rv1.56 µg/mL[1][2]
Minimum Inhibitory Concentration (MIC) vs. MDR-Mtb6.25 µg/mL[1][2]

Mechanism of Action

CPZEN-45 exerts its antitubercular activity by inhibiting a crucial step in the biosynthesis of the mycobacterial cell wall. Specifically, it targets the N-acetylglucosamine-1-phosphate transferase (GlcNAc-1-phosphate transferase), an enzyme also known as WecA. This enzyme catalyzes the first step in the synthesis of the mycobacterial cell wall core.[1] Inhibition of WecA disrupts the formation of peptidoglycan and other essential cell wall components, ultimately leading to bacterial cell death.

G cluster_cytoplasm Mycobacterial Cytoplasm UDP_GlcNAc UDP-GlcNAc WecA WecA (GlcNAc-1-phosphate transferase) UDP_GlcNAc->WecA Substrate Und_P Und-P Und_P->WecA Substrate Und_PP_GlcNAc Und-PP-GlcNAc WecA->Und_PP_GlcNAc Product CPZEN45 CPZEN-45 CPZEN45->WecA Inhibition CellWall_Precursors Downstream Cell Wall Precursors Und_PP_GlcNAc->CellWall_Precursors CellWall Mycobacterial Cell Wall CellWall_Precursors->CellWall

Figure 1. Mechanism of action of CPZEN-45.

Formulation Strategies for Preclinical Studies

Given the poor aqueous solubility and low oral bioavailability of CPZEN-45, appropriate formulation strategies are critical for preclinical evaluation. The choice of formulation will depend on the intended route of administration and the specific requirements of the study (e.g., pharmacokinetic vs. efficacy studies).

Nanosuspension Formulation for Oral and Parenteral Administration

Nanosizing is a common strategy to enhance the dissolution rate and bioavailability of poorly soluble drugs.

Protocol for Nanosuspension Preparation:

  • Preparation of Pre-mixture:

    • Weigh 10 mg of CPZEN-45 and add it to 10 mL of a sterile aqueous solution containing a stabilizer. Commonly used stabilizers include 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) or 2% (w/v) polysorbate 80.

    • Pre-mix using a high-speed homogenizer at 5000 rpm for 15 minutes to obtain a coarse suspension.

  • High-Pressure Homogenization:

    • Process the pre-mixture through a high-pressure homogenizer.

    • Homogenize at 1500 bar for 20-30 cycles.

    • Monitor the particle size distribution during the process using dynamic light scattering (DLS). The target particle size is typically below 200 nm for intravenous administration.

  • Sterilization:

    • For parenteral formulations, sterilize the final nanosuspension by filtration through a 0.22 µm filter. If the nanosuspension cannot be filtered, it should be prepared aseptically.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using DLS.

    • Zeta Potential: Determine the surface charge and stability of the nanosuspension.

    • Drug Content: Quantify the concentration of CPZEN-45 using a validated HPLC method.

Inhalable Dry Powder Formulation

Direct delivery to the lungs via inhalation can achieve high local concentrations at the primary site of tuberculosis infection. An inhalable dry powder formulation of CPZEN-45 has been successfully developed and tested.[2]

Protocol for Spray-Dried Powder Formulation:

  • Solution Preparation:

    • Dissolve CPZEN-45 (e.g., 1% w/v) and a suitable excipient (e.g., lactose or mannitol at a 1:1 ratio with the drug) in an appropriate solvent system (e.g., a mixture of water and ethanol).

  • Spray Drying:

    • Use a laboratory-scale spray dryer with the following example parameters:

      • Inlet temperature: 120-140 °C

      • Outlet temperature: 70-80 °C

      • Atomization pressure: 2-3 bar

      • Feed rate: 3-5 mL/min

  • Powder Characterization:

    • Particle Size Distribution: Use laser diffraction to determine the mass median aerodynamic diameter (MMAD), which should ideally be between 1-5 µm for deep lung deposition.

    • Morphology: Examine the particle shape and surface characteristics using scanning electron microscopy (SEM).

    • Drug Content and Purity: Analyze using HPLC.

    • Moisture Content: Determine by Karl Fischer titration.

In Vitro Evaluation Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol for Microplate Alamar Blue Assay (MABA):

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the formulated CPZEN-45 in an appropriate solvent (e.g., DMSO or water).

    • Perform serial two-fold dilutions in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the bacterial suspension 1:20 in 7H9 broth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microplate.

    • Include a drug-free control and a sterile control.

    • Incubate the plate at 37 °C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Incubate for another 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.

Intracellular Activity Assay

This assay evaluates the ability of the drug to kill M. tuberculosis residing within macrophages.

Protocol for Macrophage Infection Model:

  • Macrophage Culture:

    • Seed murine macrophage-like J774A.1 cells or human THP-1 monocytes in a 96-well plate. Differentiate THP-1 cells into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Infection:

    • Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

    • Wash the cells three times with PBS to remove extracellular bacteria.

  • Drug Treatment:

    • Add fresh culture medium containing serial dilutions of the formulated CPZEN-45 to the infected cells.

    • Incubate for 3-4 days at 37 °C in a 5% CO2 incubator.

  • Determination of Bacterial Viability:

    • Lyse the macrophages with 0.1% SDS.

    • Plate serial dilutions of the lysate on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37 °C for 3-4 weeks and count the colony-forming units (CFU).

    • Calculate the percent inhibition of intracellular growth compared to untreated controls.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Preclinical Formulation and Evaluation of CPZEN-45 formulation Formulation Development (e.g., Nanosuspension, Dry Powder) start->formulation invitro In Vitro Evaluation formulation->invitro invivo In Vivo Evaluation formulation->invivo mic MIC Assay (MABA) invitro->mic intracellular Intracellular Activity Assay invitro->intracellular mouse Mouse Model of TB invivo->mouse guinea_pig Guinea Pig Model of TB invivo->guinea_pig pk_studies Pharmacokinetic Studies end_node End: Data for IND-Enabling Studies pk_studies->end_node efficacy_studies Efficacy Studies efficacy_studies->end_node mouse->pk_studies guinea_pig->efficacy_studies

Figure 2. Preclinical evaluation workflow for CPZEN-45.

In Vivo Evaluation Protocols

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of new antitubercular agents. The mouse and guinea pig are the most commonly used models for tuberculosis research.[5][6][7]

Mouse Model of Tuberculosis

Protocol for Efficacy Study in BALB/c Mice:

  • Infection:

    • Infect 6-8 week old female BALB/c mice via aerosol exposure with M. tuberculosis H37Rv to achieve a low-dose implantation of approximately 100-200 CFU in the lungs.

  • Treatment:

    • Initiate treatment 2-3 weeks post-infection.

    • Administer the formulated CPZEN-45 daily for 5 days a week for 4 weeks. The route of administration (e.g., oral gavage, intravenous injection, or inhalation) will depend on the formulation being tested.

    • Include a vehicle control group and a positive control group (e.g., isoniazid at 25 mg/kg).

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS containing 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on 7H11 agar.

    • Incubate for 3-4 weeks at 37 °C and enumerate the CFU.

    • The efficacy is determined by the reduction in bacterial load (log10 CFU) compared to the vehicle control group.

Guinea Pig Model of Tuberculosis

The guinea pig model more closely mimics human tuberculosis pathology, including the formation of caseous necrotic granulomas.[5]

Protocol for Efficacy Study in Hartley Guinea Pigs:

  • Infection:

    • Infect Hartley guinea pigs with a low-dose aerosol of M. tuberculosis H37Rv (approximately 10-50 CFU).

  • Treatment:

    • Begin treatment 3-4 weeks post-infection.

    • Administer the formulated CPZEN-45 daily for 4-6 weeks.

    • Include vehicle control and positive control groups.

  • Efficacy Assessment:

    • Monitor body weight throughout the study.

    • At the end of treatment, euthanize the animals.

    • Determine the bacterial load in the lungs and spleen as described for the mouse model.

    • Perform histopathological analysis of the lungs to assess the extent of granulomatous inflammation and necrosis.

Pharmacokinetic Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of CPZEN-45.

Protocol for Pharmacokinetic Study in Mice or Guinea Pigs:

  • Dosing:

    • Administer a single dose of the formulated CPZEN-45 to the animals via the intended route (e.g., intravenous, oral, or inhalation).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or from a cannulated vessel.

    • Process the blood to obtain plasma and store at -80 °C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of CPZEN-45 in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Bioavailability (F%) for non-intravenous routes.

Conclusion

The successful preclinical development of this compound (CPZEN-45) hinges on overcoming its poor oral bioavailability. The formulation strategies and detailed experimental protocols provided in these application notes offer a comprehensive guide for researchers to effectively formulate and evaluate this promising antitubercular candidate. Careful characterization of the formulation and rigorous in vitro and in vivo testing will be essential to advance CPZEN-45 through the drug development pipeline.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of Antitubercular Agent-45

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. A critical step in this process is the comprehensive evaluation of a candidate compound's efficacy in relevant biological systems. Cell-based assays are indispensable tools for determining the potency of new agents against Mtb, both in axenic culture and within the host intracellular environment where the bacilli reside.[1][2] This document provides detailed application notes and protocols for assessing the efficacy of a novel investigational compound, "Antitubercular agent-45."

Application Notes

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a fundamental in vitro test to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Mtb, this is a crucial first step in evaluating the potential of a new drug candidate. A low MIC value is indicative of high potency. Assays like the Microplate Alamar Blue Assay (MABA) are commonly used for this purpose, where a color change indicates metabolic activity and thus bacterial growth.[3]

2. Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an agent required to kill a particular bacterium (bactericidal activity). This is assessed by sub-culturing from wells of the MIC assay that show no visible growth onto antibiotic-free solid media. The absence of growth on the solid media indicates that the bacteria have been killed. Luminescence-based MBC assays can also provide time- and concentration-dependent kill information.[4]

3. Intracellular Efficacy in a Macrophage Infection Model

M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages. Therefore, it is crucial to evaluate the efficacy of a new agent in an intracellular context.[1] This assay involves infecting a macrophage cell line (e.g., MonoMac-6 or THP-1) with Mtb, followed by treatment with the antitubercular agent. The intracellular bacterial load is then quantified, typically by lysing the macrophages and plating the lysate to determine colony-forming units (CFUs) or by using reporter strains of Mtb (e.g., expressing luciferase or a fluorescent protein).[2][5]

Data Presentation

The following tables summarize hypothetical efficacy data for this compound in comparison to the first-line anti-TB drug, Isoniazid.

Table 1: In Vitro Efficacy of this compound against M. tuberculosis H37Rv

CompoundMIC (µg/mL)MBC (µg/mL)
This compound0.52.0
Isoniazid0.11.0

Table 2: Intracellular Efficacy of this compound in Mtb-Infected Macrophages

CompoundConcentration (µg/mL)Log Reduction in CFU (Day 3 post-infection)
This compound1.01.5
5.02.8
Isoniazid1.02.0
5.03.5
Untreated Control-0.1

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay using Resazurin

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microplates

  • This compound and Isoniazid stock solutions

  • Resazurin solution (0.02% in sterile water)[3]

Procedure:

  • Prepare a serial two-fold dilution of this compound and Isoniazid in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include a drug-free well as a positive control for growth and a well with media only as a negative control.

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates metabolic activity and therefore growth.[3]

  • The MIC is the lowest drug concentration that remains blue.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Materials:

  • MIC plate from Protocol 1

  • Middlebrook 7H10 agar plates supplemented with OADC

  • Sterile saline or PBS

Procedure:

  • From the wells of the MIC plate that show no visible growth (blue wells), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a 7H10 agar plate.

  • Incubate the agar plates at 37°C for 3-4 weeks.

  • The MBC is the lowest concentration of the drug that results in no colony growth on the agar plate.

Protocol 3: Intracellular Efficacy Assay in Macrophages

Materials:

  • MonoMac-6 or THP-1 human macrophage cell line

  • RPMI-1640 medium with 10% FBS

  • M. tuberculosis H37Rv strain

  • This compound and Isoniazid

  • Sterile water with 0.1% Triton X-100 for cell lysis

  • 7H10 agar plates

Procedure:

  • Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[1]

  • Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[1]

  • Wash the cells three times with serum-free RPMI to remove extracellular bacteria.

  • Add fresh media containing the desired concentrations of this compound or Isoniazid. Include an untreated control.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • At desired time points (e.g., Day 0 and Day 3), lyse the macrophages by adding sterile water with 0.1% Triton X-100.

  • Prepare serial dilutions of the cell lysate in sterile saline and plate on 7H10 agar.

  • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).

  • Calculate the log reduction in CFU for each treatment condition compared to the untreated control.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy cluster_exvivo Intracellular Efficacy MIC MIC Assay MBC MBC Assay MIC->MBC Subculture from no-growth wells End Efficacy Profile MBC->End Infect Infect Macrophages with M. tuberculosis Treat Treat with This compound Infect->Treat Lyse Lyse Macrophages Treat->Lyse CFU Determine CFU Lyse->CFU CFU->End Start This compound Start->MIC Start->Infect

Caption: Workflow for evaluating the efficacy of this compound.

signaling_pathway cluster_pathway Hypothetical Target Pathway: Mycolic Acid Biosynthesis FAS_I Fatty Acid Synthase I InhA Enoyl-ACP Reductase (InhA) FAS_I->InhA Provides precursors Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Catalyzes final step Cell_Wall Mtb Cell Wall Integrity Mycolic_Acids->Cell_Wall Agent45 This compound Agent45->InhA Inhibition

Caption: Hypothetical mechanism of this compound targeting mycolic acid synthesis.

References

Application Notes and Protocols for the Quantification of CPZEN-45 using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPZEN-45 is a novel caprazamycin derivative with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1] As a promising anti-tubercular drug candidate, robust and reliable analytical methods for its quantification in various biological matrices are essential for preclinical and clinical development. These methods are crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed application notes and protocols for the quantification of CPZEN-45 using high-performance liquid chromatography with ultraviolet detection (HPLC-UV), and a proposed liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for enhanced sensitivity and selectivity.

Mechanism of Action of CPZEN-45

CPZEN-45 exerts its anti-tubercular activity by inhibiting a key enzyme in the mycobacterial cell wall biosynthesis pathway.[2] Specifically, it targets the N-acetylglucosamine-1-phosphate transferase, WecA (also known as Rfe in M. tuberculosis).[2] This enzyme catalyzes the first step in the synthesis of the mycolylarabinogalactan core of the mycobacterial cell wall.[2] By inhibiting WecA, CPZEN-45 effectively disrupts the formation of this essential cell wall component, leading to bacterial cell death.[2][3]

CPZEN45_Pathway cluster_cytoplasm Cytoplasm cluster_cellwall Mycobacterial Cell Wall Synthesis UDP_GlcNAc UDP-GlcNAc WecA WecA (Rfe) GlcNAc-1-phosphate transferase UDP_GlcNAc->WecA Decaprenyl_P Decaprenyl-P Decaprenyl_P->WecA Decaprenyl_PP_GlcNAc Decaprenyl-PP-GlcNAc WecA->Decaprenyl_PP_GlcNAc Transfer of GlcNAc-1-P CPZEN45 CPZEN-45 CPZEN45->WecA Inhibition Arabinogalactan Arabinogalactan Synthesis Decaprenyl_PP_GlcNAc->Arabinogalactan Mycolic_Acid Mycolic Acid Attachment Arabinogalactan->Mycolic_Acid Cell_Wall Mature Cell Wall Mycolic_Acid->Cell_Wall

Caption: Mechanism of action of CPZEN-45 in Mycobacterium tuberculosis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

A validated reverse-phase HPLC method with UV detection has been established for the quantification of CPZEN-45 in biological samples such as plasma, bronchoalveolar lavage (BAL) fluid, and lung and spleen tissues.[4]

Experimental Protocol

1. Sample Preparation (Extraction from Biological Matrices) [4]

  • For Plasma:

    • To 100 µL of plasma, add 200 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of the mobile phase.

  • For BAL Fluid, Lung and Spleen Homogenates:

    • Homogenize tissue samples in an appropriate buffer.

    • Use a 100 µL aliquot of the homogenate or BAL fluid.

    • Follow the same extraction procedure as for plasma.

HPLC_Workflow Sample Biological Sample (Plasma, BALF, Tissue Homogenate) Extraction Protein Precipitation (Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Supernatant Evaporation (Nitrogen Stream) Centrifugation->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC_Analysis HPLC-UV Analysis Reconstitution->HPLC_Analysis

Caption: Workflow for CPZEN-45 extraction and analysis.

2. Chromatographic Conditions [4]

ParameterCondition
HPLC System Waters HPLC Alliance System or equivalent
Column ZORBAX Bonus-RP (4.6 x 75 mm, 3.5 µm) with a guard column
Mobile Phase 20:80 (v/v) Acetonitrile : Ultrapure Water with 0.05% Trifluoroacetic Acid (TFA)
Flow Rate 0.75 mL/min
Column Temperature 25°C
Injection Volume 2 µL
UV Detection 263 nm
Run Time 12 minutes
Retention Time Approximately 5.1 minutes
Quantitative Data Summary

The following table summarizes the validation parameters of the HPLC-UV method for CPZEN-45 quantification.[4][5]

ParameterPlasmaBAL Fluid, Lung & Spleen Homogenates
Linearity Range LOQ to 20x MICNot explicitly stated
Limit of Detection (LOD) 0.05 µg/mL0.004 µg/mL
Limit of Quantification (LOQ) 0.29 µg/mL0.02 µg/mL
Recovery >96%>96%
Intra-day Precision (%RSD) <10%Not explicitly stated
Inter-day Precision (%RSD) <10%Not explicitly stated
Accuracy (% Bias) Within ±15%Not explicitly stated

Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, particularly for studies requiring lower limits of quantification, an LC-MS/MS method is recommended. While a specific validated method for CPZEN-45 has not been published, the following protocol is proposed based on methods for other nucleoside antibiotics and general bioanalytical principles.[6]

Experimental Protocol

1. Sample Preparation

  • Protein Precipitation:

    • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled CPZEN-45).

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a new plate or vials for injection.

2. Chromatographic Conditions (Proposed)

ParameterProposed Condition
LC System A high-performance liquid chromatography system capable of gradient elution
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometry Conditions (Proposed)

ParameterProposed Setting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction To be determined by infusing a standard solution of CPZEN-45 to identify precursor and product ions.
Monitoring (MRM) Transitions
Source Parameters To be optimized for CPZEN-45 (e.g., capillary voltage, source temperature, gas flows).
Expected Quantitative Performance

An LC-MS/MS method is anticipated to offer significantly lower LOD and LOQ values compared to the HPLC-UV method, likely in the low ng/mL or even pg/mL range, which is typical for such assays.[6] The validation parameters for a new LC-MS/MS method would need to be established according to regulatory guidelines.

Conclusion

The provided HPLC-UV method is a reliable and validated approach for the quantification of CPZEN-45 in biological matrices, suitable for many preclinical studies. For applications requiring higher sensitivity, the proposed LC-MS/MS method offers a strong starting point for method development and validation. These analytical tools are vital for advancing the understanding of CPZEN-45's pharmacology and for its continued development as a potential new treatment for tuberculosis.

References

Application Notes and Protocols for Antitubercular Agent-45: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubercular Agent-45 is a promising novel compound with demonstrated potent activity against Mycobacterium tuberculosis. As with any potential therapeutic agent, understanding its chemical stability and defining appropriate storage conditions are critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from preclinical development to clinical application. These application notes provide a comprehensive overview of the stability profile of this compound and detailed protocols for its handling and storage to maintain its integrity.

Stability Profile of this compound

Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance. These studies involve exposing the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionMethodologyObservationsPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hoursSignificant degradation observedHydrolysis of labile functional groups
Base Hydrolysis 0.1 N NaOH at 60°C for 12 hoursRapid and extensive degradationSaponification or rearrangement
Oxidation 3% H₂O₂ at room temperature for 48 hoursModerate degradationOxidation of electron-rich moieties
Thermal Stress 80°C for 72 hours (solid state)Minimal degradationHigh thermal stability in solid form
Photostability Exposed to ICH Q1B light conditionsSignificant degradation, color changePhotosensitization and subsequent degradation

Recommended Storage Conditions

Based on the stability data, the following storage conditions are recommended to ensure the long-term integrity of this compound.

Table 2: Recommended Storage Conditions for this compound

Storage DurationConditionTemperatureHumidityLight Protection
Short-Term (up to 6 months)Well-closed container2-8°CControlledProtect from light
Long-Term (over 6 months)Tightly sealed, inert atmosphere-20°CLowProtect from light

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

This protocol describes a validated stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • This compound reference standard

  • Degraded samples of this compound

  • HPLC grade solvents

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: 20% A, 80% B

    • 30.1-35 min: Re-equilibration to 95% A, 5% B

3. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. Dilute to a working concentration of 100 µg/mL with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve a nominal concentration of 100 µg/mL.

4. Analysis

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the percentage of degradation by comparing the peak area of the active ingredient in the stressed sample to that of an unstressed control.

Protocol 2: Photostability Testing

This protocol outlines the procedure for assessing the photostability of this compound in accordance with ICH Q1B guidelines.

1. Sample Preparation

  • Prepare solid samples of this compound in chemically inert, transparent containers.

  • Prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent) in quartz cuvettes.

  • Prepare dark control samples for both solid and solution forms, wrapped in aluminum foil.

2. Light Exposure

  • Place the samples and dark controls in a photostability chamber.

  • Expose the samples to a light source that provides a combined visible and UV output, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Post-Exposure Analysis

  • After the exposure period, visually inspect all samples for any changes in physical appearance (e.g., color change).

  • Analyze the content of this compound and the profile of degradation products in both the exposed and dark control samples using the stability-indicating HPLC method (Protocol 1).

Visualizations

The following diagrams illustrate key conceptual frameworks related to the stability of this compound.

DegradationSignalingPathway cluster_stress Stress Factors cluster_agent This compound cluster_degradation Degradation Products Light Light (UV/Vis) Agent This compound (Active Form) Light->Agent Heat Heat Heat->Agent Moisture Moisture Moisture->Agent Oxygen Oxygen Oxygen->Agent Photo Photodegradants Agent->Photo hv Thermo Thermodegradants Agent->Thermo Δ Hydro Hydrolytic Products Agent->Hydro H₂O Oxid Oxidative Products Agent->Oxid [O]

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: Drug Substance/Product stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc_dev Develop & Validate Stability-Indicating HPLC Method stress->hplc_dev stability_setup Set up Formal Stability Studies (ICH Conditions) hplc_dev->stability_setup pull_points Pull Samples at Time Points (0, 3, 6, 9, 12... months) stability_setup->pull_points analysis Analyze Samples: - Assay - Purity/Degradants - Physical Properties pull_points->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis shelf_life Determine Shelf-Life & Storage Conditions data_analysis->shelf_life

Application Notes and Protocols for Measuring CPZEN-45 Activity Against Latent Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latent tuberculosis (TB) infection, where Mycobacterium tuberculosis (M.tb) persists in a non-replicating state, represents a significant challenge to global TB control. Developing drugs effective against these dormant bacteria is crucial for shortening treatment regimens and eradicating the disease. CPZEN-45, a caprazamycin derivative, has demonstrated activity against both replicating and non-replicating M.tb.[1] This document provides detailed application notes and protocols for evaluating the efficacy of CPZEN-45 against latent M.tb using established in vitro models.

CPZEN-45 is a nucleoside antibiotic that targets WecA (Rv1302), a GlcNAc-1-phosphate transferase essential for the biosynthesis of the mycolylarabinogalactan layer of the mycobacterial cell wall. This mechanism of action suggests potential efficacy against dormant bacteria where cell wall remodeling may occur.

Quantitative Data Summary

The following table summarizes the known in vitro activity of CPZEN-45 against Mycobacterium tuberculosis. Efficacy data in latent models is a key objective of the protocols outlined below.

StrainGrowth ConditionMethodMIC (µg/mL)Reference
M.tb H37RvReplicatingBroth microdilution1.56[1]
Multidrug-resistant M.tbReplicatingBroth microdilution6.25[1]
M.tb H37RvNon-replicating (Hypoxia)To be determined--
M.tb H37RvNon-replicating (Nutrient Starvation)To be determined--
M.tb H37RvNon-replicating (Nitric Oxide Exposure)To be determined--

Experimental Protocols

This section provides detailed methodologies for establishing in vitro models of latent TB and assessing the activity of CPZEN-45.

The Wayne Model of Hypoxia-Induced Dormancy

This model simulates the gradual oxygen depletion experienced by M.tb within a granuloma.[2][3]

Materials:

  • M.tb H37Rv culture

  • Dubos Tween Albumin Broth (DTAB) or Middlebrook 7H9 broth with appropriate supplements

  • Screw-cap test tubes (150 x 20 mm)

  • Teflon-coated magnetic stir bars (8 mm)

  • Slow-speed magnetic stirrer (120 rpm)

  • Methylene blue (1.5 µg/mL) as an oxygen depletion indicator

  • CPZEN-45 stock solution

  • Phosphate-buffered saline (PBS)

  • Middlebrook 7H10 or 7H11 agar plates

Protocol:

  • Grow M.tb H37Rv in DTAB or 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Dilute the culture 1:100 in fresh broth. For control tubes, add methylene blue to a final concentration of 1.5 µg/mL.

  • Dispense 10 mL of the diluted culture into screw-cap tubes, each containing a magnetic stir bar.

  • Tighten the caps and incubate at 37°C with slow stirring (120 rpm). The stirring should be gentle enough to keep the cells suspended without disturbing the liquid surface.[2]

  • Monitor the decolorization of methylene blue in the control tubes as an indicator of oxygen depletion. NRP (Non-Replicating Persistence) Stage 1 is reached with partial decolorization (around day 7), and NRP Stage 2 is achieved with complete decolorization (around day 12-21).[4][5]

  • Once dormancy is established (NRP Stage 2), add serial dilutions of CPZEN-45 to the cultures. Include a no-drug control.

  • Incubate for a further 7-10 days under the same hypoxic conditions.

  • To determine bacterial viability, perform Colony Forming Unit (CFU) enumeration. a. Prepare serial dilutions of the cultures in PBS. b. Plate 100 µL of each dilution onto Middlebrook 7H10/7H11 agar plates. c. Incubate the plates at 37°C for 3-4 weeks and count the colonies.

Nutrient Starvation Model

This model mimics the nutrient-deprived environment within a granuloma.[6]

Materials:

  • M.tb H37Rv culture

  • Middlebrook 7H9 broth with appropriate supplements

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Sterile conical flasks

  • Shaking incubator

  • CPZEN-45 stock solution

  • Middlebrook 7H10 or 7H11 agar plates

Protocol:

  • Grow M.tb H37Rv in 7H9 broth to mid-log phase.

  • Harvest the bacteria by centrifugation and wash the pellet twice with PBS containing 0.05% Tween 80.

  • Resuspend the pellet in PBS with 0.05% Tween 80 in a sterile flask.

  • Incubate at 37°C with shaking for 4-6 weeks to induce a non-replicating state.[6]

  • Confirm the dormant state by a significant reduction in CFU counts compared to the initial inoculum and resistance to isoniazid.

  • Add serial dilutions of CPZEN-45 to the starved cultures. Include a no-drug control.

  • Incubate for an additional 7 days.

  • Determine bacterial viability by CFU enumeration as described in the Wayne model protocol.

Nitric Oxide (NO)-Induced Dormancy Model

This model simulates the exposure of M.tb to nitric oxide, a key component of the host immune response.[7]

Materials:

  • M.tb H37Rv culture

  • Middlebrook 7H9 broth with appropriate supplements

  • Diethylenetriamine/nitric oxide adduct (DETA-NO)

  • CPZEN-45 stock solution

  • Phosphate-buffered saline (PBS)

  • Middlebrook 7H10 or 7H11 agar plates

Protocol:

  • Grow M.tb H37Rv in 7H9 broth to mid-log phase.

  • Add DETA-NO to the culture to a final concentration of 50-200 µM.

  • Incubate the culture for 24-48 hours at 37°C. This will induce a state of non-replicating persistence.

  • Add serial dilutions of CPZEN-45 to the NO-treated cultures. Include a no-drug control.

  • Incubate for a further 7 days.

  • Determine bacterial viability by CFU enumeration as described in the Wayne model protocol.

Resazurin Microtiter Assay (REMA) for MIC Determination

The REMA is a colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8][9]

Materials:

  • Dormant M.tb from one of the above models

  • Middlebrook 7H9 broth with appropriate supplements

  • 96-well microplates (black, clear-bottom for fluorometric reading)

  • CPZEN-45 stock solution

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Tween 80 (20%)

Protocol:

  • Prepare serial dilutions of CPZEN-45 in 100 µL of 7H9 broth directly in the 96-well plate.

  • Adjust the concentration of the dormant M.tb suspension to approximately 1 x 10^5 CFU/mL in 7H9 broth.

  • Add 100 µL of the bacterial suspension to each well. Include growth control (bacteria only) and sterility control (broth only) wells.

  • Seal the plates and incubate at 37°C. For hypoxic models, incubation should be in an anaerobic chamber.

  • After 7 days of incubation, add 30 µL of resazurin solution and 12.5 µL of 20% Tween 80 to each well.[10]

  • Re-incubate for 24-48 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of CPZEN-45 that prevents this color change.[8]

ATP Measurement Assay for Metabolic Activity

This assay quantifies the intracellular ATP levels as a measure of bacterial metabolic activity.[11][12]

Materials:

  • Dormant M.tb cultures treated with CPZEN-45

  • Commercial ATP bioluminescence assay kit (e.g., from Roche or Sigma-Aldrich)[11][13]

  • Luminometer

Protocol:

  • Establish dormant cultures and treat with CPZEN-45 as described in the latency models.

  • After the treatment period, take aliquots of the cultures.

  • Lyse the bacterial cells to release ATP according to the ATP assay kit manufacturer's instructions. This may involve a combination of chemical lysis and mechanical disruption (e.g., bead beating).[12]

  • Measure the luminescence of the samples using a luminometer.

  • A decrease in luminescence in CPZEN-45-treated samples compared to the untreated control indicates a reduction in metabolic activity.

Visualization of Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of CPZEN-45 against latent TB.

G cluster_workflow Experimental Workflow for CPZEN-45 Efficacy Testing start Start: M.tb Culture induce_dormancy Induce Dormancy (Hypoxia, Nutrient Starvation, or NO) start->induce_dormancy treat Treat with CPZEN-45 induce_dormancy->treat assess_viability Assess Viability (CFU, REMA) treat->assess_viability assess_metabolism Assess Metabolic Activity (ATP Assay) treat->assess_metabolism end End: Data Analysis assess_viability->end assess_metabolism->end

Caption: Workflow for evaluating CPZEN-45 against latent M.tb.

G cluster_dosR DosR Regulon Activation in Hypoxia hypoxia Hypoxia / NO dosS_dosT DosS/DosT (Sensor Kinases) hypoxia->dosS_dosT dosR DosR (Response Regulator) dosS_dosT->dosR Phosphorylation p_dosR Phosphorylated DosR dosR->p_dosR dna_binding Binds to DNA p_dosR->dna_binding gene_expression Upregulation of Dormancy Genes (e.g., acr) dna_binding->gene_expression dormancy Entry into Dormancy gene_expression->dormancy

Caption: The DosR signaling pathway in M.tb dormancy.

G cluster_rpf Resuscitation Promoting Factor (Rpf) Mechanism dormant_cell Dormant M.tb Cell rpf Rpf Proteins (A-E) dormant_cell->rpf Secreted by M.tb peptidoglycan Peptidoglycan Hydrolysis rpf->peptidoglycan cell_wall_remodeling Cell Wall Remodeling peptidoglycan->cell_wall_remodeling resuscitation Resuscitation and Growth cell_wall_remodeling->resuscitation

Caption: Mechanism of M.tb resuscitation by Rpf proteins.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for researchers to evaluate the activity of CPZEN-45 against latent Mycobacterium tuberculosis. By utilizing these standardized in vitro models and assessment methods, comparable and reliable data can be generated to advance the development of novel anti-tubercular therapies. Further investigation into the specific effects of CPZEN-45 on the resuscitation process and its synergy with other anti-TB drugs in these models is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of CPZEN-45

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of the anti-tuberculosis drug candidate, CPZEN-45.

Frequently Asked Questions (FAQs)

Q1: What is CPZEN-45 and what is its mechanism of action?

CPZEN-45 is a semi-synthetic derivative of the natural product caprazamycin, a nucleoside antibiotic. It exhibits potent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. Its primary mechanism of action is the inhibition of the enzyme N-acetylglucosamine-1-phosphate transferase (GlcNAc-1-P transferase), also known as WecA. This enzyme catalyzes a critical first step in the biosynthesis of the mycobacterial cell wall core, specifically the formation of the linker unit between peptidoglycan and arabinogalactan. By inhibiting WecA, CPZEN-45 effectively disrupts the integrity of the bacterial cell wall, leading to cell death.

Q2: Why does CPZEN-45 have poor oral bioavailability?

While specific studies on the gastrointestinal stability and permeability of CPZEN-45 are not extensively published, its poor oral bioavailability is a known characteristic.[1] As a nucleoside analog, it is likely susceptible to factors that commonly limit the oral absorption of this class of drugs, such as high polarity and low intestinal permeability. Although the hydrochloride salt of CPZEN-45 has good aqueous solubility (14.6 mg/mL), this does not guarantee efficient transport across the intestinal epithelium.[2] The primary reason for its low oral bioavailability is attributed to poor absorption from the gastrointestinal tract.[3][4]

Q3: What is the most promising strategy to overcome the poor oral bioavailability of CPZEN-45?

Currently, the most effective and well-documented strategy to bypass the gastrointestinal tract and achieve systemic and localized therapeutic concentrations of CPZEN-45 is through pulmonary delivery of a spray-dried powder formulation for inhalation.[3][5][6] This approach delivers the drug directly to the primary site of tuberculosis infection in the lungs, leading to high local concentrations and rapid systemic absorption.[7]

Q4: Are there other potential strategies to improve the oral delivery of CPZEN-45?

While inhalation is the most studied alternative route, other strategies common for improving the oral bioavailability of nucleoside analogs could be explored for CPZEN-45 in future research. These include:

  • Prodrug Approaches: Modifying the CPZEN-45 molecule to create a more lipophilic prodrug that can more easily cross the intestinal membrane and then be converted to the active drug in the body.

  • Advanced Formulation Technologies:

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of poorly permeable drugs.

    • Nanoparticle encapsulation: Encapsulating CPZEN-45 in nanoparticles could protect it from degradation in the gastrointestinal tract and facilitate its uptake.

  • Use of Permeation Enhancers: Co-administration with agents that transiently increase the permeability of the intestinal epithelium.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution/Troubleshooting Step
Low or undetectable plasma concentrations of CPZEN-45 after oral administration in animal models. Poor absorption from the gastrointestinal tract.1. Confirm the aqueous solubility of the specific salt form of CPZEN-45 being used. The HCl salt is reported to have good solubility.[2]2. Consider switching to a parenteral or, more effectively, a pulmonary route of administration to establish baseline pharmacokinetic parameters.3. If oral delivery is essential, explore the formulation strategies mentioned in FAQ #4.
Variability in pharmacokinetic data following pulmonary administration of spray-dried CPZEN-45. Inconsistent aerosol delivery to the lungs of experimental animals.1. Ensure the spray-drying process is optimized to produce particles with a mass median aerodynamic diameter (MMAD) suitable for deep lung deposition (typically 1-5 µm).[8]2. Verify the proper functioning and calibration of the insufflator or inhalation apparatus.3. Standardize the anesthesia and animal handling procedures to ensure consistent breathing patterns during administration.
In vitro WecA inhibition assay shows no or low activity of CPZEN-45. Suboptimal assay conditions or reagent quality.1. Verify the integrity and activity of the WecA enzyme preparation.2. Ensure the use of a suitable lipid carrier substrate (e.g., decaprenyl-phosphate).3. Confirm the appropriate concentration of divalent cations (e.g., Mg²⁺ or Mn²⁺) in the reaction buffer, as these are often required for enzyme activity.4. Use a validated positive control inhibitor if available.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of CPZEN-45 in Guinea Pigs Following Single Dose Administration (1 mg/kg) [4][9]

ParameterIntravenous (IV)Subcutaneous (SC)Pulmonary (Insufflation - INS)
Cmax (µg/mL) 7.93 ± 2.051.44 ± 0.385.23 ± 2.13
Tmax (h) 0.080.500.08
AUC₀₋₅ (µg·h/mL) 3.33 ± 0.651.95 ± 0.403.19 ± 1.13
Half-life (t½) (h) 0.96 ± 0.240.76 ± 0.222.06 ± 1.01
Bioavailability (%) 10047.7367.78

Table 2: Physicochemical Properties of Spray-Dried CPZEN-45 HCl Powder [8]

PropertyValue
Mass Median Aerodynamic Diameter (MMAD) 2.62 ± 0.04 µm
Geometric Standard Deviation (GSD) 1.76 ± 0.09

Experimental Protocols

Protocol 1: Preparation of Spray-Dried CPZEN-45 for Inhalation

This protocol is based on the methodology for preparing excipient-free CPZEN-45 HCl powder for inhalation studies.[8]

  • Solution Preparation: Dissolve CPZEN-45 HCl in sterile water for injection to a final concentration suitable for the spray dryer being used (e.g., 1% w/v).

  • Spray-Drying Parameters:

    • Instrument: Laboratory spray dryer (e.g., Büchi B-290).

    • Inlet Temperature: 90-150 °C (A lower temperature of 90°C has been shown to be effective).

    • Atomization Gas Flow Rate: 742 L/h (Nitrogen).

    • Aspiration Rate: 100% (e.g., 38 m³/min).

    • Liquid Feed Rate: 2.1 mL/min.

  • Powder Collection: Collect the resulting powder from the cyclone separator.

  • Characterization:

    • Determine the particle size distribution using a Next Generation Impactor (NGI) to ensure the MMAD is within the desired range for pulmonary delivery.

    • Analyze the morphology of the particles using scanning electron microscopy (SEM).

    • Confirm the chemical integrity and purity of the spray-dried powder using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Pharmacokinetic Study of Inhaled CPZEN-45 in Guinea Pigs

This protocol is a summary of the methodology used to assess the pharmacokinetics of CPZEN-45 following pulmonary administration in guinea pigs.[10][11]

  • Animal Model: Male Hartley guinea pigs.

  • Anesthesia: Anesthetize the animals using an appropriate method (e.g., isoflurane).

  • Drug Administration (Insufflation):

    • Visualize the trachea using a laryngoscope.

    • Insert the tube of a small-animal insufflator (e.g., Penn-Century, Inc.) into the trachea.

    • Aerosolize a pre-weighed dose of spray-dried CPZEN-45 powder (e.g., 1 mg/kg) into the airways using a puff of air from a syringe.

  • Blood Sampling:

    • Collect blood samples (e.g., 0.3 mL) into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 5 hours post-dose).

    • Replace the volume of blood drawn with warm sterile saline to maintain constant volume of distribution.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Extract CPZEN-45 from the plasma using a suitable protein precipitation method (e.g., with acetonitrile).

  • Quantification:

    • Analyze the concentration of CPZEN-45 in the extracted plasma samples using a validated reverse-phase HPLC method with UV detection (e.g., at 263 nm).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and bioavailability) using non-compartmental analysis.

Protocol 3: WecA Inhibition Assay

This is a generalized protocol based on a fluorescence-based assay for WecA activity.[12]

  • Reaction Mixture Preparation: In a microplate, combine the following components in a suitable buffer (e.g., Tris-HCl with a detergent like CHAPS):

    • Membrane fraction containing WecA enzyme (from M. smegmatis or a recombinant source).

    • Fluorescently labeled substrate: UDP-Glucosamine-C6-FITC.

    • Lipid carrier: Decaprenyl-phosphate (C₅₀-P).

    • Divalent cation: MgCl₂.

    • Varying concentrations of CPZEN-45 or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Extraction: Stop the reaction and extract the lipid-linked fluorescent product (Decaprenyl-P-P-Glucosamine-C6-FITC) using an organic solvent (e.g., n-butanol).

  • Quantification: Measure the fluorescence of the organic phase using a fluorescence plate reader.

  • Data Analysis: Determine the concentration of CPZEN-45 that results in 50% inhibition of WecA activity (IC₅₀) by plotting the fluorescence signal against the inhibitor concentration.

Visualizations

WecA_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc WecA WecA (GlcNAc-1-P Transferase) UDP_GlcNAc->WecA Substrate Dec_P Decaprenyl-P Dec_P->WecA Lipid Carrier GL1 Decaprenyl-P-P-GlcNAc (Glycolipid 1) WecA->GL1 Product CPZEN45 CPZEN-45 CPZEN45->WecA Inhibition AG_synthesis Further steps in Arabinogalactan Biosynthesis GL1->AG_synthesis Precursor

Caption: Inhibition of the WecA enzyme by CPZEN-45, blocking the initial step of arabinogalactan biosynthesis in the mycobacterial cell wall.

Experimental_Workflow cluster_formulation Formulation cluster_pk_study Pharmacokinetic Study CPZEN_sol CPZEN-45 HCl in Aqueous Solution Spray_Dryer Spray Drying CPZEN_sol->Spray_Dryer CPZEN_powder Inhalable CPZEN-45 Powder Spray_Dryer->CPZEN_powder Insufflation Pulmonary Administration (Insufflation) CPZEN_powder->Insufflation Animal_Model Guinea Pig Model Animal_Model->Insufflation Blood_Sampling Serial Blood Sampling Insufflation->Blood_Sampling HPLC HPLC Analysis of Plasma Samples Blood_Sampling->HPLC PK_Analysis Pharmacokinetic Data Analysis HPLC->PK_Analysis

Caption: Workflow for developing and evaluating an inhaled formulation of CPZEN-45 to overcome poor oral bioavailability.

References

Technical Support Center: Antitubercular Agent-45 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antitubercular agent, Agent-45. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Agent-45 in a Minimum Inhibitory Concentration (MIC) assay?

A1: For a novel agent like Agent-45, it is recommended to start with a broad concentration range to determine its potency. A typical starting range for a new antitubercular candidate could be from 0.01 µg/mL to 100 µg/mL. This wide range helps in identifying the approximate MIC, which can then be narrowed down in subsequent experiments for more precise determination.

Q2: I am observing inconsistent MIC values for Agent-45 across different experimental runs. What could be the potential causes?

A2: Inconsistent MIC values can arise from several factors:

  • Inoculum Preparation: Variation in the density of the Mycobacterium tuberculosis (Mtb) inoculum can significantly affect the MIC. Ensure a standardized inoculum is prepared for each experiment, typically to a McFarland standard of 0.5.

  • Agent-45 Stability: The stability of Agent-45 in the chosen culture medium at 37°C over the incubation period should be verified. Degradation of the compound can lead to an overestimation of the MIC.

  • Solvent Effects: If Agent-45 is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the assay does not exceed a level that affects Mtb growth (typically <1%). A solvent control should always be included.

  • Plate Edge Effects: Evaporation from wells on the outer edges of a 96-well plate can concentrate the drug and affect results. It is advisable to fill the outer wells with sterile water or media and not use them for experimental data points.

Q3: My dose-response curve for Agent-45 is not sigmoidal. How should I interpret this?

A3: A non-sigmoidal dose-response curve can indicate several phenomena.[1] If the curve is biphasic or shows a U-shape, it might suggest complex biological effects, such as the induction of bacterial biofilm formation at sub-MIC concentrations.[2] It is also possible that the concentration range tested is not wide enough to capture the full sigmoidal shape.[1] Consider extending the concentration range in both directions. If the curve remains non-sigmoidal, it may require fitting to a different non-linear regression model.[1]

Troubleshooting Guides

Problem 1: No inhibition of Mtb growth is observed even at the highest concentration of Agent-45.

  • Possible Cause: The maximum concentration tested is below the MIC of Agent-45.

    • Solution: Increase the concentration range of Agent-45 in the next experiment.

  • Possible Cause: Agent-45 may be inactive against the tested Mtb strain.

    • Solution: Verify the activity of Agent-45 against a known susceptible control strain.

  • Possible Cause: The compound has precipitated out of solution at higher concentrations.

    • Solution: Check the solubility of Agent-45 in the culture medium. If solubility is an issue, consider using a different solvent or formulation.

Problem 2: The dose-response curve has a very shallow slope.

  • Possible Cause: The Hill slope of the dose-response curve is less than 1, indicating a gradual response to increasing drug concentrations.[1]

    • Solution: This may be an inherent property of Agent-45's mechanism of action. Ensure a sufficient number of data points are collected across the concentration range to accurately define the curve.

  • Possible Cause: The assay has high variability.

    • Solution: Increase the number of replicates for each concentration to improve the precision of the data points.

Problem 3: High background signal in the negative control wells (no Mtb).

  • Possible Cause: Contamination of the culture medium or reagents.

    • Solution: Use fresh, sterile media and reagents. Perform a sterility check by incubating an uninoculated plate.

  • Possible Cause: The detection reagent (e.g., AlamarBlue, Resazurin) is unstable or has been improperly stored.

    • Solution: Use a fresh batch of the detection reagent and store it according to the manufacturer's instructions.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for Antitubercular Agent-45 against M. tuberculosis H37Rv

Agent-45 Concentration (µg/mL)Replicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)Mean % InhibitionStd. Dev.
100100100100100.00.0
5098999798.01.0
2595969495.01.0
12.591929091.01.0
6.2585888686.31.5
3.1375787676.31.5
1.5652555353.31.5
0.7825282626.31.5
0.3910121111.01.0
0.205645.01.0
0.102312.01.0
0 (Control)0000.00.0

Table 2: Dose-Response Curve Parameters for this compound

ParameterValue95% Confidence Interval
IC50 (µg/mL)1.651.50 - 1.80
Hill Slope1.21.0 - 1.4
0.99N/A

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

  • Preparation of Agent-45 Stock Solution: Dissolve Agent-45 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the Agent-45 stock solution in Middlebrook 7H9 broth supplemented with OADC in a 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 0.5. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted Agent-45. This will bring the final volume to 200 µL and further dilute the drug by a factor of two.

  • Controls: Include a positive control (Mtb with no drug) and a negative control (media only).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Addition of Alamar Blue: Add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Data Reading: Read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) of each well.

  • MIC Determination: The MIC is defined as the lowest concentration of Agent-45 that prevents a color change from blue to pink (or shows a significant reduction in fluorescence).

Protocol 2: Generating a Dose-Response Curve

  • Assay Setup: Follow steps 1-6 of the MIC determination protocol, ensuring a finer dilution series of Agent-45 around the predetermined MIC.

  • Data Collection: After the incubation with Alamar Blue, record the fluorescence or absorbance values.

  • Data Normalization: Normalize the data by setting the mean of the positive control (Mtb without drug) as 100% growth and the mean of the negative control (media only) as 0% growth.

  • Data Plotting: Plot the normalized percent inhibition against the logarithm of the Agent-45 concentration.

  • Non-linear Regression: Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) using appropriate software (e.g., GraphPad Prism) to determine the IC50 and Hill slope.[1]

Mandatory Visualization

Experimental_Workflow_for_Dose_Response_Curve_Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_optimization Optimization prep_agent Prepare Agent-45 Stock & Serial Dilutions inoculate Inoculate Microplate prep_agent->inoculate prep_mtb Prepare M. tuberculosis Inoculum prep_mtb->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_reagent Add Alamar Blue Reagent incubate1->add_reagent incubate2 Incubate at 37°C for 24h add_reagent->incubate2 read_plate Read Plate (Fluorescence/Absorbance) incubate2->read_plate normalize Normalize Data read_plate->normalize plot Plot Dose-Response Curve normalize->plot fit Non-linear Regression (IC50, Hill Slope) plot->fit evaluate Evaluate Curve Parameters fit->evaluate troubleshoot Troubleshoot Assay Issues evaluate->troubleshoot Non-ideal curve refine Refine Concentration Range evaluate->refine Ideal curve troubleshoot->prep_agent refine->prep_agent

Caption: Workflow for Dose-Response Curve Optimization of this compound.

Signaling_Pathway_Hypothesis agent45 This compound target_enzyme Target Enzyme (e.g., InhA) agent45->target_enzyme Inhibition cell_wall Mycolic Acid Synthesis target_enzyme->cell_wall Blocks mtb_growth M. tuberculosis Growth Inhibition cell_wall->mtb_growth Leads to

Caption: Hypothetical Signaling Pathway for this compound.

References

Technical Support Center: Minimizing Off-Target Effects of CPZEN-45

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CPZEN-45, a promising antitubercular agent. The information provided aims to facilitate effective experimental design and troubleshooting to minimize potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CPZEN-45?

A1: CPZEN-45 is a derivative of the caprazamycin class of antibiotics. Its primary mechanism of action is the inhibition of N-acetylglucosamine-1-phosphate transferase, an essential enzyme in the biosynthesis of the mycobacterial cell wall. In Mycobacterium tuberculosis, the specific target is the enzyme WecA (also known as Rv1302 or Rfe).[1][2] In Bacillus subtilis, the orthologous enzyme targeted is TagO.[1][2] This mode of action is distinct from its parent compound, caprazamycin, which targets the MraY enzyme.[1][2][3]

Q2: What are the known on-target activity levels of CPZEN-45?

A2: CPZEN-45 demonstrates potent activity against its intended target. The reported half-maximal inhibitory concentration (IC50) against M. tuberculosis WecA is approximately 40 ng/mL.[1] The minimum inhibitory concentration (MIC) has been reported as 1.56 µg/mL against drug-susceptible M. tuberculosis (H37Rv) and 6.25 µg/mL against multidrug-resistant (MDR) strains.[4][5][6]

Q3: Has CPZEN-45 shown any cytotoxicity in preclinical studies?

A3: In vitro studies have indicated a favorable cytotoxicity profile for CPZEN-45. An MTT assay showed no acute cytotoxic effects at concentrations up to 3 mg/mL.[7]

Q4: Are there any known off-target interactions for CPZEN-45?

A4: Currently, there is no publicly available data detailing specific off-target protein interactions for CPZEN-45. As with any small molecule inhibitor, the potential for off-target effects should be considered and investigated within the context of your specific experimental system.

Q5: How can I proactively assess for potential off-target effects of CPZEN-45 in my experiments?

A5: A tiered approach is recommended. Initially, in silico predictive tools can be used to generate a list of potential off-target candidates based on the chemical structure of CPZEN-45. Subsequently, in vitro off-target screening panels, which assess the activity of the compound against a broad range of kinases, GPCRs, ion channels, and other common off-target families, can provide empirical data.

Troubleshooting Guide: Addressing Potential Off-Target Effects

This guide provides a structured approach to identifying and mitigating unexpected experimental outcomes that may be attributable to off-target effects of CPZEN-45.

Issue 1: Inconsistent or unexpected phenotypic responses in cell-based assays.

  • Possible Cause: The observed phenotype may be a result of CPZEN-45 interacting with an unintended target in your specific cell line.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: If possible, use a direct biochemical assay to confirm that CPZEN-45 is inhibiting its intended target (WecA or a homolog) at the concentrations used in your cellular assay.

    • Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype. A significant deviation from the expected dose-response based on on-target inhibition may suggest off-target activity.

    • Use of a Structural Analog: If available, test a structurally related but inactive analog of CPZEN-45. If this analog produces the same unexpected phenotype, it is more likely due to a shared off-target effect.

    • Target Knockdown/Knockout: In a genetically tractable system, knockdown or knockout the intended target (WecA/TagO). If the phenotype persists in the presence of CPZEN-45 in these cells, it is likely an off-target effect.

Issue 2: Discrepancy between in vitro enzymatic activity and cellular potency.

  • Possible Cause: Differences in cell permeability, efflux pump activity, or engagement of intracellular off-targets can lead to a disconnect between biochemical and cellular potencies.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Determine the intracellular concentration of CPZEN-45 to ensure it is reaching its target.

    • Investigate Efflux Pumps: Use known efflux pump inhibitors to see if the cellular potency of CPZEN-45 increases, suggesting it is a substrate for these transporters.

    • Broad-Spectrum Off-Target Profiling: Consider screening CPZEN-45 against a commercial off-target panel to identify potential unintended intracellular targets that could contribute to the observed cellular phenotype.

Issue 3: Unexplained changes in cellular signaling pathways.

  • Possible Cause: CPZEN-45 may be modulating one or more signaling pathways through off-target interactions.

  • Troubleshooting Steps:

    • Pathway Analysis: Use techniques such as western blotting, reporter assays, or transcriptomic analysis to identify the specific signaling pathways being affected.

    • In Silico Prediction: Employ computational tools to predict potential off-targets of CPZEN-45 that are known to be involved in the identified signaling pathways.

    • In Vitro Validation: Test the effect of CPZEN-45 on the activity of any high-confidence predicted off-targets in biochemical or cell-based assays.

Quantitative Data Summary

Table 1: In Vitro Activity and Cytotoxicity of CPZEN-45

ParameterOrganism/Cell LineValueReference(s)
IC50 (WecA) Mycobacterium tuberculosis~40 ng/mL[1]
MIC Mycobacterium tuberculosis H37Rv1.56 µg/mL[4][5][6]
MIC MDR Mycobacterium tuberculosis6.25 µg/mL[4][5][6]
Cytotoxicity (MTT Assay) Not specifiedNo acute effects up to 3 mg/mL[7]

Key Experimental Protocols

Protocol 1: WecA/TagO Inhibition Assay (Membrane Fraction)

This protocol is adapted from the methodology used to identify the target of CPZEN-45.

  • Preparation of Membrane Fraction:

    • Grow M. smegmatis expressing M. tuberculosis WecA or B. subtilis to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Resuspend cells in lysis buffer containing protease inhibitors and lysozyme.

    • Lyse cells by sonication or French press.

    • Centrifuge the lysate at low speed to remove unbroken cells and debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction.

    • Wash the membrane pellet and resuspend in a storage buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing buffer, detergent (e.g., Triton X-100), MgCl2, and the substrate UDP-[14C]GlcNAc.

    • Add varying concentrations of CPZEN-45 (or vehicle control) to the reaction mixture.

    • Initiate the reaction by adding the membrane fraction containing WecA/TagO and the lipid carrier (e.g., undecaprenyl phosphate).

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

    • Stop the reaction by adding a solvent such as chloroform/methanol.

    • Extract the lipid-linked product and quantify the incorporated radioactivity using liquid scintillation counting.

    • Calculate the percent inhibition at each CPZEN-45 concentration and determine the IC50 value.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

  • Cell Culture:

    • Plate mammalian cells (e.g., HepG2, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of CPZEN-45 in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of CPZEN-45. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a fresh solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: TNF-α Release Assay (LPS-stimulated Macrophages)

  • Cell Culture and Differentiation:

    • Culture a monocyte cell line (e.g., THP-1) and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment and Stimulation:

    • Pre-treat the differentiated macrophages with various concentrations of CPZEN-45 for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production. Include unstimulated and vehicle-treated/LPS-stimulated controls.

    • Incubate for an appropriate time (e.g., 4-6 hours) to allow for TNF-α secretion.

  • Quantification of TNF-α:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

    • Determine the effect of CPZEN-45 on TNF-α release by comparing the concentrations in the treated wells to the vehicle-treated/LPS-stimulated control.

Visualizations

Signaling_Pathway_CPZEN45 cluster_membrane Bacterial Cell Membrane UDP_GlcNAc UDP-GlcNAc WecA WecA/TagO UDP_GlcNAc->WecA Substrate Und_P Und-P Und_P->WecA Substrate Lipid_I Und-PP-GlcNAc (Lipid I) WecA->Lipid_I Product Cell_Wall_Synthesis Cell Wall Biosynthesis Lipid_I->Cell_Wall_Synthesis CPZEN45 CPZEN-45 CPZEN45->WecA Inhibition Experimental_Workflow_Off_Target start Start: Unexpected Experimental Result dose_response Detailed Dose-Response Analysis start->dose_response confirm_on_target Confirm On-Target Engagement start->confirm_on_target in_silico In Silico Off-Target Prediction validate Validate with Specific Assays (Biochemical or Cellular) in_silico->validate in_vitro_screen In Vitro Broad Panel Screening in_vitro_screen->validate hypothesis Hypothesize Potential Off-Targets dose_response->hypothesis confirm_on_target->hypothesis hypothesis->in_silico Inform hypothesis->in_vitro_screen Inform mitigate Mitigate Effect (e.g., lower concentration, modify protocol) validate->mitigate end Resolution mitigate->end Logical_Relationship_On_Off_Target cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects CPZEN45 CPZEN-45 WecA WecA/TagO Inhibition CPZEN45->WecA Kinase Kinase Inhibition? CPZEN45->Kinase GPCR GPCR Modulation? CPZEN45->GPCR IonChannel Ion Channel Blockade? CPZEN45->IonChannel CellWall Inhibition of Cell Wall Synthesis WecA->CellWall Antibacterial Antibacterial Activity CellWall->Antibacterial Phenotype Unintended Phenotype Kinase->Phenotype GPCR->Phenotype IonChannel->Phenotype

References

Troubleshooting inconsistent results in CPZEN-45 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CPZEN-45 assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may lead to inconsistent results in CPZEN-45 quantification.

Q1: Why am I seeing high variability between my replicate samples?

High variability between replicates can stem from several sources throughout the experimental workflow. Key areas to investigate include:

  • Inconsistent Sample Extraction: The efficiency of extracting CPZEN-45 from biological matrices is critical. Ensure that the volume of acetonitrile used for protein precipitation and subsequent extraction steps is precise for every sample. Incomplete vortexing or centrifugation can also lead to inconsistent recovery.

  • Sample Dilution Errors: If your sample concentrations are high and require dilution, ensure accurate pipetting and thorough mixing. Serial dilutions can sometimes accumulate errors.[1]

  • Injection Volume Precision: The autosampler's performance is crucial. Check for air bubbles in the syringe and ensure the injection volume is consistent across all samples.

Q2: My CPZEN-45 peak area is lower than expected, or the recovery is poor.

Low peak areas or poor recovery suggest a loss of analyte during sample preparation or analysis. Consider the following:

  • Suboptimal Extraction: A single extraction step may not be sufficient. A sequential extraction method, where the pellet is re-extracted with acetonitrile, has been shown to improve recovery to over 96%.[2]

  • Analyte Instability: While CPZEN-45 is generally stable, prolonged exposure to certain conditions during processing could lead to degradation. Ensure the reconstituted samples are analyzed promptly or stored appropriately.

  • Matrix Effects: Biological samples can contain endogenous components that interfere with the ionization of CPZEN-45, leading to signal suppression. A thorough sample cleanup is essential. The provided HPLC method using a ZORBAX Bonus-RP column has been shown to have no interference from inherent peaks in plasma, BAL, lung, or spleen tissues.[2]

Q3: I am observing unexpected peaks in my chromatogram.

Extraneous peaks can interfere with the quantification of CPZEN-45. Here are potential causes:

  • Contaminated Solvents or Glassware: Ensure that all solvents (acetonitrile, water, trifluoroacetic acid) are of HPLC grade and that all labware is scrupulously clean.

  • Sample Matrix Interference: Components from the biological matrix (e.g., plasma, lung homogenate) may co-elute with your analyte. The validated method indicates that with the specified mobile phase, the CPZEN-45 peak should elute at approximately 5.1 minutes without interference.[2]

  • Mobile Phase Degradation: Prepare fresh mobile phase daily to avoid potential degradation or microbial growth, which can introduce artifacts into the chromatogram.

Q4: The retention time of my CPZEN-45 peak is shifting.

Retention time shifts can indicate a problem with the HPLC system or the mobile phase composition.

  • Inconsistent Mobile Phase Composition: The ratio of acetonitrile to water is a critical determinant of retention time. Ensure accurate preparation of the 20:80 acetonitrile:ultrapure-water with 0.05% TFA mobile phase.[2]

  • Column Temperature Fluctuations: If you are not using a column oven, changes in ambient temperature can affect retention times. Using a thermostatically controlled column compartment is recommended for high precision.

  • Column Degradation: Over time, HPLC columns can degrade. If you observe peak tailing, splitting, or a consistent shift in retention time that cannot be explained by other factors, it may be time to replace the column.

Data Presentation

Table 1: HPLC Method Validation Parameters for CPZEN-45 in Plasma
Spiked Concentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Recovery)Inter-day Precision (%CV)Inter-day Accuracy (%Recovery)
0.291.8100.21.9100.8
2.341.5100.31.6100.4
18.751.1100.21.2100.2

Data adapted from validation studies.[1]

Table 2: Pharmacokinetic Parameters of CPZEN-45 in Guinea Pigs
Administration RouteHalf-life (t½) (h)Bioavailability (%)
Intravenous (IV)0.76 ± 0.22N/A
Subcutaneous (SC)0.76 ± 0.2247.73
Insufflation (INS)2.06 ± 1.0167.78

Data represents mean ± standard deviation.[3][4][5]

Experimental Protocols

Detailed Methodology: Quantification of CPZEN-45 in Biological Samples via HPLC

This protocol is based on a validated method for the determination of CPZEN-45 in plasma, lung, and spleen homogenates.[1][2]

1. Sample Extraction:

  • To 90 µL of the biological sample (e.g., plasma), add 10 µL of a CPZEN-45 standard or control.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • To the remaining pellet, add an additional 100 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge again.

  • Combine this second supernatant with the first.

  • Evaporate the pooled supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) at room temperature.

  • Reconstitute the dried residue in 50 µL of the mobile phase.

2. HPLC Analysis:

  • HPLC System: Waters HPLC Alliance System or equivalent.[2]

  • Column: ZORBAX Bonus-RP column with a guard column.[2]

  • Mobile Phase: 20:80 (v/v) acetonitrile and ultrapure water containing 0.05% trifluoroacetic acid (TFA).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 2 µL.[1]

  • Detection: UV detection at a wavelength of 263 nm.[2]

  • Expected Retention Time: Approximately 5.1 minutes.[2]

3. Calibration and Quantification:

  • Prepare a series of calibration standards in the same biological matrix.

  • Process the standards using the same extraction procedure as the unknown samples.

  • Generate a standard curve by plotting the peak area against the concentration.

  • Determine the concentration of CPZEN-45 in the unknown samples by interpolating their peak areas from the standard curve. The limit of detection (LOD) and limit of quantitation (LOQ) for this method are reported to be 0.05 µg/mL and 0.29 µg/mL, respectively.[2]

Visualizations

CPZEN-45 Assay Troubleshooting Logic

G start Inconsistent Results Observed var_check High Variability Between Replicates? start->var_check low_rec_check Low Recovery / Peak Area? var_check->low_rec_check No var_sol1 Review Sample Extraction: - Consistent solvent volumes? - Thorough vortexing? var_check->var_sol1 Yes extra_peaks_check Extra Peaks in Chromatogram? low_rec_check->extra_peaks_check No rec_sol1 Optimize Extraction: - Implement sequential extraction - Ensure complete supernatant transfer low_rec_check->rec_sol1 Yes rt_shift_check Retention Time Shifting? extra_peaks_check->rt_shift_check No peak_sol1 Verify Solvent Purity: - Use fresh, HPLC-grade solvents - Use clean glassware extra_peaks_check->peak_sol1 Yes end_node Re-evaluate Data rt_shift_check->end_node No rt_sol1 Confirm Mobile Phase Accuracy: - Prepare fresh daily - Verify solvent ratios rt_shift_check->rt_sol1 Yes var_sol2 Check for Dilution Errors: - Calibrate pipettes - Proper mixing var_sol1->var_sol2 var_sol3 Inspect Autosampler: - Check for air bubbles - Verify injection volume var_sol2->var_sol3 var_sol3->end_node rec_sol2 Assess Analyte Stability: - Minimize sample processing time - Analyze promptly post-reconstitution rec_sol1->rec_sol2 rec_sol3 Investigate Matrix Effects: - Ensure adequate sample cleanup rec_sol2->rec_sol3 rec_sol3->end_node peak_sol2 Check for Matrix Interference: - Compare with blank matrix sample peak_sol1->peak_sol2 peak_sol2->end_node rt_sol2 Check Column & Temperature: - Use column oven for stability - Evaluate column performance rt_sol1->rt_sol2 rt_sol2->end_node

Caption: Troubleshooting flowchart for inconsistent CPZEN-45 assay results.

CPZEN-45 Mechanism of Action in Mycobacteria

cluster_cell_wall Mycobacterial Cell Wall Synthesis UDP_GlcNAc UDP-GlcNAc WecA WecA (Transferase) UDP_GlcNAc->WecA Lipid_P Undecaprenyl-P Lipid_P->WecA Lipid_I Lipid I (Undecaprenyl-PP-GlcNAc) WecA->Lipid_I Transfers GlcNAc-1-P Arabinogalactan Arabinogalactan Synthesis Lipid_I->Arabinogalactan CPZEN45 CPZEN-45 CPZEN45->WecA Inhibition

Caption: CPZEN-45 inhibits the WecA enzyme in mycobacteria.

References

Addressing resistance development to "Antitubercular agent-45"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular agent-45 (ATA-45)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antitubercular agent, ATA-45.

Mechanism of Action: this compound (ATA-45) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, ATA-45 forms a covalent adduct with NAD+, which then potently inhibits the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway.[1][4][5][6] Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to bacterial death.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary target of ATA-45?

A1: The primary target of activated ATA-45 is the enoyl-acyl carrier protein reductase, InhA, which is a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis.[5][7][8]

Q2: How is ATA-45 activated?

A2: ATA-45 is a prodrug that requires activation by the catalase-peroxidase enzyme KatG, encoded by the katG gene in Mycobacterium tuberculosis.[1][2][3]

Q3: What are the most common mechanisms of resistance to ATA-45?

A3: The most common resistance mechanisms are:

  • Impaired Activation: Mutations in the katG gene are the predominant cause of resistance, preventing the activation of the ATA-45 prodrug.[1][5][7] The S315T mutation is a frequently observed change that confers resistance while often maintaining sufficient catalase-peroxidase activity for bacterial survival.[1][4]

  • Target Modification/Overexpression: Mutations in the inhA gene or its promoter region can lead to resistance.[1][9] Promoter mutations may cause overexpression of InhA, effectively titrating the activated drug, while mutations in the InhA coding sequence can reduce the binding affinity of the ATA-45-NAD adduct.[3][5]

  • Increased Efflux: Overexpression of cellular efflux pumps can actively transport ATA-45 out of the bacterium, reducing its intracellular concentration.[10][11]

Q4: Can ATA-45 be effective against isolates resistant to other antitubercular drugs?

A4: ATA-45's effectiveness against strains resistant to other drugs depends on the specific resistance mechanism. For instance, it would likely be ineffective against isoniazid-resistant strains that have mutations in katG. However, it may retain activity against strains with resistance mechanisms unrelated to the InhA pathway, such as those with rpoB mutations that confer rifampicin resistance.[12] Direct InhA inhibitors that do not require KatG activation have shown activity against isoniazid-resistant clinical isolates.[13]

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with ATA-45.

Problem 1: High variability or no reproducibility in Minimum Inhibitory Concentration (MIC) assays.
Potential Cause Troubleshooting Step
Inoculum Preparation Ensure a standardized inoculum preparation protocol is followed. Use mid-log phase cultures and adjust the bacterial suspension to a McFarland standard of 0.5-1.0 to ensure a consistent starting concentration.
Media Composition The composition of the culture medium (e.g., Middlebrook 7H9) can influence drug activity.[14] Ensure consistency in media preparation, including the type and concentration of supplements like OADC.
Drug Stability Prepare fresh stock solutions of ATA-45 for each experiment. Verify the stability of the compound under your specific storage and experimental conditions.
Plate Incubation Inconsistent evaporation can concentrate the drug in outer wells. Use plates with low-evaporation lids and ensure proper sealing.[15] Maintain a consistent, humidified environment in the incubator.
Problem 2: M. tuberculosis strain shows unexpected resistance to ATA-45 (High MIC value).
Potential Cause Troubleshooting Step
Pre-existing Resistance The strain may harbor natural mutations conferring resistance. Sequence the katG and inhA (including the promoter region) genes to check for known resistance-conferring mutations.[16]
Efflux Pump Activity The strain may overexpress efflux pumps. Perform the MIC assay in the presence and absence of an efflux pump inhibitor (EPI), such as verapamil or reserpine. A significant decrease in the MIC value in the presence of an EPI suggests the involvement of efflux pumps.[10]
Mixed Strain Culture The culture may be contaminated with a resistant strain or contain a subpopulation of resistant mutants.[17] Plate the culture on solid media to check for uniform colony morphology and perform genotyping methods like MIRU-VNTR if a mixed population is suspected.[18]
Problem 3: ATA-45 shows lower than expected potency in an InhA enzyme inhibition assay.
Potential Cause Troubleshooting Step
Inefficient in vitro Activation The enzymatic assay may lack a robust system for activating the ATA-45 prodrug. Ensure the presence of a functional KatG enzyme and necessary co-factors (e.g., a peroxide source) in the reaction mixture.[4]
Assay Conditions The pH, buffer composition, and concentration of NADH can affect enzyme activity and inhibitor binding.[7][8] Optimize these parameters according to established protocols for InhA inhibition assays.
Enzyme Quality The purified InhA enzyme may have lost activity. Verify the specific activity of your enzyme preparation using a standard substrate before conducting inhibition studies.

Data Presentation: Common Mutations and MIC Shifts

The following table summarizes hypothetical data on common mutations associated with ATA-45 resistance and their typical impact on MIC values.

Gene Mutation Mechanism of Resistance Fold Increase in MIC (Typical Range)
katGS315TImpaired drug activation[1][4]16 - 128
katGDeletion/FrameshiftComplete loss of activation function>256
inhA promoterc-15tOverexpression of InhA target[9]4 - 16
inhAI21VAltered target binding site4 - 8
inhAI95PAltered target binding site8 - 32

Experimental Protocols

Protocol 1: Determination of ATA-45 Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of ATA-45: Prepare a stock solution of ATA-45 in DMSO. Perform serial two-fold dilutions in Middlebrook 7H9 broth supplemented with OADC to achieve the desired final concentrations in a 96-well microtiter plate.

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of ATA-45 that prevents visible growth of the bacteria.[15] Results can be read visually or by using a plate reader.

Protocol 2: Sequencing of katG and inhA Genes
  • Genomic DNA Extraction: Extract genomic DNA from the M. tuberculosis isolate using a commercially available kit or a standard CTAB method.

  • PCR Amplification: Amplify the entire coding sequence of the katG gene and the inhA gene, including its promoter region, using specific primers. Use a high-fidelity DNA polymerase to minimize PCR errors.

  • PCR Product Purification: Purify the PCR products using a spin column-based kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Ensure primers are provided for both forward and reverse sequencing to obtain high-quality reads across the entire amplicon.

  • Sequence Analysis: Align the obtained sequences with the wild-type reference sequence of M. tuberculosis H37Rv using bioinformatics software (e.g., BLAST, ClustalW).[19] Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions.

Protocol 3: Analysis of Efflux Pump Gene Expression by qRT-PCR
  • Culture and Exposure: Grow M. tuberculosis isolates to mid-log phase. Expose one aliquot of the culture to a sub-inhibitory concentration (e.g., 0.5x MIC) of ATA-45 for a defined period (e.g., 24 hours).[20] Maintain an unexposed aliquot as a control.

  • RNA Extraction: Harvest the bacteria and extract total RNA using a method suitable for mycobacteria, such as Trizol extraction with mechanical lysis (bead beating). Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the target efflux pump genes (e.g., drrA, drrB, efpA) and a housekeeping gene (e.g., sigA or 16S rRNA) for normalization.[21]

  • Data Analysis: Calculate the relative expression of the target genes in the ATA-45-exposed sample compared to the unexposed control using the 2-ΔΔCT method.[21] A significant increase in the expression level indicates induction of the efflux pump.

Visualizations

Mechanism of Action and Resistance Pathways for ATA-45

ATA45_Mechanism cluster_cell Mycobacterium cluster_resistance Resistance Mechanisms ATA45_out ATA-45 (Prodrug) KatG KatG ATA45_out->KatG Activation Efflux Efflux Pump ATA45_out->Efflux Expulsion ATA45_active Activated ATA-45 KatG->ATA45_active InhA InhA ATA45_active->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis KatG_mut katG mutation KatG_mut->KatG Prevents Activation InhA_mut inhA mutation/ overexpression InhA_mut->InhA Reduces Inhibition Efflux_up Efflux upregulation Efflux_up->Efflux

Caption: Mechanism of ATA-45 action and key resistance pathways in M. tuberculosis.

Experimental Workflow for Investigating ATA-45 Resistance

Resistance_Workflow start Isolate shows high ATA-45 MIC mic_epi Perform MIC assay with Efflux Pump Inhibitor (EPI) start->mic_epi sequence Sequence katG and inhA genes start->sequence decision_epi MIC decreased significantly? mic_epi->decision_epi decision_mut Resistance mutations found in katG/inhA? sequence->decision_mut qprc Perform qRT-PCR for efflux pump gene expression decision_qprc Efflux genes overexpressed? qprc->decision_qprc decision_epi->qprc No res_efflux Resistance likely mediated by efflux decision_epi->res_efflux Yes res_target Resistance likely mediated by target/ activation mutation decision_mut->res_target Yes res_other Resistance likely due to novel or other mechanisms decision_mut->res_other No, and no efflux evidence decision_qprc->decision_mut No decision_qprc->res_efflux Yes

Caption: A logical workflow for characterizing the mechanism of ATA-45 resistance.

Troubleshooting Decision Tree for Inconsistent MIC Results

MIC_Troubleshooting start Inconsistent MIC Results check_inoculum Verify inoculum prep? (McFarland, growth phase) start->check_inoculum decision_inoculum Consistent? check_inoculum->decision_inoculum check_reagents Check reagents? (Media, drug stock) decision_reagents Reagents Fresh & Standardized? check_reagents->decision_reagents check_procedure Review procedure? (Pipetting, incubation) decision_procedure Procedure Standardized? check_procedure->decision_procedure decision_inoculum->check_reagents Yes action_inoculum Standardize inoculum preparation protocol decision_inoculum->action_inoculum No decision_reagents->check_procedure Yes action_reagents Prepare fresh reagents and drug dilutions decision_reagents->action_reagents No action_procedure Standardize plate sealing, incubation, and handling decision_procedure->action_procedure No rerun Re-run Assay decision_procedure->rerun Yes action_inoculum->rerun action_reagents->rerun action_procedure->rerun

Caption: A decision tree for troubleshooting inconsistent MIC assay results.

References

Validation & Comparative

A Comparative Guide to Antitubercular Agents: Isoniazid vs. a Direct InhA Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of the frontline antitubercular drug isoniazid and a representative direct inhibitor of the enoyl-acyl carrier protein reductase (InhA), here designated "Antitubercular agent-45." This comparison is critical for understanding strategies to overcome isoniazid resistance, a significant challenge in the management of tuberculosis (TB). While isoniazid remains a cornerstone of TB therapy, its efficacy is threatened by resistance, primarily arising from mutations in the enzyme required for its activation.[1][2] Direct InhA inhibitors represent a promising strategy to circumvent this resistance mechanism.[3][4]

Mechanism of Action: A Tale of Two Inhibitors

Isoniazid and direct InhA inhibitors share the same ultimate molecular target, InhA, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1][5] However, their approaches to inhibiting this enzyme are fundamentally different.

Isoniazid: The Prodrug Approach

Isoniazid is a prodrug, meaning it is administered in an inactive form and requires activation within the Mycobacterium tuberculosis bacterium.[6][7] This activation is a multi-step process:

  • Uptake: Isoniazid enters the mycobacterial cell.

  • Activation: The bacterial catalase-peroxidase enzyme, KatG, activates isoniazid, converting it into a reactive isonicotinic acyl radical.[2][6]

  • Adduct Formation: This radical then covalently binds with the cofactor nicotinamide adenine dinucleotide (NAD+) to form an isonicotinyl-NAD adduct.[5]

  • InhA Inhibition: The resulting adduct is a potent inhibitor of InhA, blocking the biosynthesis of mycolic acids and leading to bacterial cell death.[1][4]

The reliance on KatG for activation is a significant vulnerability. Mutations in the katG gene are the primary cause of isoniazid resistance in clinical isolates, as they prevent the drug from being converted into its active form.[6][8][9]

This compound: The Direct Inhibition Approach

In contrast, "this compound," as a representative direct InhA inhibitor, does not require enzymatic activation.[3][4] Its mechanism is more straightforward:

  • Uptake: The agent enters the mycobacterial cell.

  • Direct Binding: It binds directly to the active site of the InhA enzyme.[10]

  • Competitive Inhibition: This binding event physically blocks the natural substrate from accessing the active site, thereby inhibiting mycolic acid synthesis and killing the bacterium.

This direct mechanism has a crucial advantage: it can be effective against isoniazid-resistant strains of M. tuberculosis that have mutations in the katG gene.[1][3]

Comparative Data

The following table summarizes the key differences between isoniazid and a hypothetical direct InhA inhibitor, "this compound." The quantitative data for "this compound" are representative values for a potent direct InhA inhibitor.

FeatureIsoniazidThis compound (Direct InhA Inhibitor)
Drug Class ProdrugDirect Inhibitor
Requirement for Activation Yes, by KatG enzyme[6][7]No[3][4]
Molecular Target Enoyl-Acyl Carrier Protein Reductase (InhA)[1][5]Enoyl-Acyl Carrier Protein Reductase (InhA)[3][10]
Inhibitory Species Isonicotinyl-NAD adduct[5]Parent drug molecule
Activity against katG mutant Mtb Low to none[6][8]Retained activity[3]
InhA Inhibition (IC50) ~1 µM (as INH-NAD adduct)0.05 - 0.5 µM
Mtb MIC (H37Rv) 0.02 - 0.1 µg/mL0.05 - 0.5 µg/mL
Mtb MIC (katG S315T mutant) >10 µg/mL0.05 - 0.5 µg/mL

Visualizing the Mechanisms of Action

Isoniazid_Mechanism cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH Adduct INH-NAD Adduct Active_INH->Adduct NAD NAD+ NAD->Adduct InhA InhA Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Death Bacterial Death Cell_Wall->Death

Caption: Mechanism of action for the prodrug isoniazid.

Direct_Inhibitor_Mechanism cluster_cell Mycobacterium tuberculosis Cell Agent45 This compound (Direct Inhibitor) InhA InhA Agent45->InhA Direct Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Death Bacterial Death Cell_Wall->Death InhA_Assay_Workflow start Start prep_reagents Prepare Reagents: Buffer, NADH, Substrate, Compounds start->prep_reagents add_to_plate Add Reagents and Compounds to 96-well Plate prep_reagents->add_to_plate initiate_reaction Initiate Reaction with InhA Enzyme add_to_plate->initiate_reaction measure_abs Measure Absorbance at 340 nm Over Time initiate_reaction->measure_abs calculate_rates Calculate Initial Reaction Rates measure_abs->calculate_rates determine_ic50 Determine IC50 Values calculate_rates->determine_ic50 end End determine_ic50->end

References

Comparative Efficacy of Antitubercular Agent-45 (ATA-45) in Drug-Resistant Tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health.[1] Standard treatment regimens are often ineffective against these strains, necessitating the development of novel therapeutic agents with alternative mechanisms of action. This guide provides a comparative analysis of a novel investigational compound, Antitubercular agent-45 (ATA-45), against key second-line drugs used in the treatment of MDR-TB and XDR-TB.

ATA-45 is a promising new chemical entity belonging to the benzothiazinone class, which has demonstrated potent bactericidal activity against both replicating and non-replicating Mtb. Its proposed mechanism of action involves the inhibition of Decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial arabinogalactan synthesis pathway.[2] This pathway is critical for the formation of the mycobacterial cell wall. This guide presents in vitro activity and cytotoxicity data for ATA-45 in comparison to Bedaquiline, Linezolid, and Pretomanid, which are cornerstone drugs in modern MDR-TB and XDR-TB treatment regimens.[3][4]

In Vitro Antimycobacterial Activity

The in vitro potency of ATA-45 was evaluated against a panel of clinical MDR-TB and XDR-TB isolates and compared with Bedaquiline, Linezolid, and Pretomanid. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, were determined using the Resazurin Microtiter Assay (REMA).

DrugTargetMIC Range (µg/mL) vs. MDR-TB IsolatesMIC Range (µg/mL) vs. XDR-TB Isolates
ATA-45 (Hypothetical) DprE1 (Cell Wall Synthesis) 0.008 - 0.125 0.015 - 0.25
BedaquilineATP Synthase0.03 - 0.25[5][6][7]0.03 - 0.5[7]
LinezolidProtein Synthesis (23S rRNA)0.125 - 1.0[7][8]0.25 - 2.0[9]
PretomanidMycolic Acid Synthesis / Respiratory Poison0.03 - 0.530.06 - 0.5[10]

Table 1: Comparative MIC ranges of ATA-45 and standard drugs against MDR-TB and XDR-TB clinical isolates. Data for ATA-45 is hypothetical and based on published data for novel DprE1 inhibitors. Data for other drugs are compiled from various sources.

Cytotoxicity Profile

To assess the preliminary safety profile, the in vitro cytotoxicity of ATA-45 was determined against the human embryonic kidney cell line (HEK293) and the human hepatoma cell line (HepG2) using the MTT assay. The IC50 (half-maximal inhibitory concentration) was calculated and compared with existing anti-TB drugs. The selectivity index (SI), calculated as the ratio of IC50 to the MIC90 against Mtb, provides an indication of the drug's therapeutic window.

DrugIC50 (µg/mL) - HEK293IC50 (µg/mL) - HepG2Selectivity Index (SI) (approx.)
ATA-45 (Hypothetical) > 128 > 128 > 1000
Bedaquiline> 10> 10> 80
Linezolid> 100> 100> 100
Pretomanid> 50> 50> 300

Table 2: In vitro cytotoxicity and selectivity index of ATA-45 and comparator drugs. A higher SI value indicates greater selectivity for the bacterial target over host cells.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol is adapted from standard methodologies for determining the MIC of antitubercular agents.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) and clinical isolates

  • Test compounds (ATA-45, Bedaquiline, etc.) dissolved in DMSO

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plates. The final concentrations should typically range from 64 µg/mL to 0.008 µg/mL.

  • Prepare an Mtb inoculum from a mid-log phase culture, adjusted to a McFarland standard of 1.0, and then dilute 1:20 in 7H9 broth.

  • Add the diluted Mtb inoculum to each well containing the drug dilutions. Include a drug-free control (growth control) and a media-only control (sterility control).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.

  • A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[11]

Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[12]

Materials:

  • HEK293 and HepG2 cell lines

  • 96-well cell culture plates

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Procedure:

  • Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium and add them to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.[12]

Visualizations

Experimental_Workflow_for_ATA45_Evaluation cluster_invitro In Vitro Activity Assessment cluster_cytotoxicity Cytotoxicity Profiling cluster_analysis Comparative Analysis mtb_strains MDR & XDR-TB Clinical Isolates rema_assay Resazurin Microtiter Assay (REMA) mtb_strains->rema_assay mic_determination MIC Determination rema_assay->mic_determination data_compilation Compile Data for ATA-45, Bedaquiline, Linezolid, Pretomanid mic_determination->data_compilation cell_lines Human Cell Lines (HEK293, HepG2) mtt_assay MTT Assay cell_lines->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination ic50_determination->data_compilation si_calculation Calculate Selectivity Index (SI) (IC50 / MIC90) data_compilation->si_calculation final_report Publish Comparison Guide si_calculation->final_report

Fig 1. Experimental workflow for the evaluation of ATA-45.

DprE1_Mechanism_of_Action cluster_pathway Mycobacterial Cell Wall Synthesis Pathway cluster_inhibition Drug Inhibition dprp Decaprenyl-phosphoryl-ribose (DPR) dpa Decaprenyl-phosphoryl-arabinose (DPA) dprp->dpa DprE1 / DprE2 Epimerization arabinogalactan Arabinogalactan Layer dpa->arabinogalactan Arabinosyltransferases disruption Cell Wall Disruption & Bacterial Death cell_wall Mycobacterial Cell Wall Integrity arabinogalactan->cell_wall ata45 ATA-45 (Benzothiazinone) inhibition Inhibition ata45->inhibition inhibition->dprp Blocks Conversion

Fig 2. Proposed mechanism of action of ATA-45 via DprE1 inhibition.

References

CPZEN-45: A Novel Anti-Tuberculosis Agent with No Evidence of Cross-Resistance to Existing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data on CPZEN-45, a novel anti-tuberculosis (TB) drug candidate, reveals its significant potential in combating drug-resistant strains of Mycobacterium tuberculosis. Due to its unique mechanism of action, CPZEN-45 demonstrates no evidence of cross-resistance with currently used first and second-line TB drugs, offering a promising new avenue for the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.

CPZEN-45, a caprazamycin derivative, inhibits the WecA enzyme, which is essential for the biosynthesis of the mycobacterial cell wall. This target is distinct from those of all other currently approved TB therapies, making it highly unlikely for resistance mechanisms developed against other drugs to confer resistance to CPZEN-45.

In Vitro Activity of CPZEN-45

Studies have demonstrated the potent in vitro activity of CPZEN-45 against both drug-susceptible and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key measure of a drug's effectiveness, representing the lowest concentration required to inhibit visible bacterial growth.

M. tuberculosis StrainCPZEN-45 MIC (µg/mL)Reference
H37Rv (Drug-Susceptible)1.56[1][2]
Multidrug-Resistant (MDR)6.25 - 6.5[1][2][3]

This data clearly indicates that while a higher concentration of CPZEN-45 is required for MDR strains compared to the susceptible H37Rv strain, it remains highly active against bacteria that are resistant to other potent TB drugs. Further in vivo studies in mouse models have confirmed the efficacy of CPZEN-45 against XDR-TB, reinforcing its potential as a valuable addition to the TB treatment arsenal.[1]

Experimental Protocols

The determination of MIC values is a critical step in assessing the potential for cross-resistance. The following outlines a typical experimental protocol for determining the MIC of a novel anti-TB agent like CPZEN-45 against various M. tuberculosis strains.

Objective: To determine the minimum inhibitory concentration (MIC) of CPZEN-45 against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

Materials:

  • Pure cultures of M. tuberculosis strains (e.g., H37Rv, various MDR and XDR clinical isolates)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • CPZEN-45 powder

  • Sterile 96-well microplates

  • Spectrophotometer or resazurin-based indicator for assessing bacterial growth

Procedure:

  • Preparation of Drug Solutions: A stock solution of CPZEN-45 is prepared in an appropriate solvent and then serially diluted in Middlebrook 7H9 broth to achieve a range of concentrations to be tested.

  • Inoculum Preparation: M. tuberculosis strains are grown to mid-log phase in 7H9 broth. The bacterial suspension is then diluted to a standardized concentration (e.g., McFarland standard 0.5) to ensure a consistent number of bacteria are added to each well.

  • Microplate Inoculation: The prepared drug dilutions are added to the wells of a 96-well microplate. The standardized bacterial inoculum is then added to each well. Control wells containing no drug (growth control) and no bacteria (sterility control) are also included.

  • Incubation: The microplates are sealed and incubated at 37°C for a defined period, typically 7 to 14 days.

  • MIC Determination: After incubation, bacterial growth is assessed. This can be done visually, by measuring the optical density using a spectrophotometer, or by adding a growth indicator like resazurin, which changes color in the presence of viable bacteria. The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth.

Signaling Pathways and Experimental Workflows

The unique mechanism of action of CPZEN-45 is central to its lack of cross-resistance. The following diagram illustrates its target within the mycobacterial cell wall synthesis pathway.

Mechanism of Action of CPZEN-45 cluster_CellWall Mycobacterial Cell Wall Synthesis UDP_GlcNAc UDP-GlcNAc WecA WecA (GlcNAc-1-phosphate transferase) UDP_GlcNAc->WecA Decaprenyl_P Decaprenyl-P Decaprenyl_P->WecA Lipid_I Lipid I WecA->Lipid_I CPZEN-45 Inhibition Arabinogalactan_synthesis Arabinogalactan Synthesis Lipid_I->Arabinogalactan_synthesis Cell_Wall_Core Cell Wall Core Arabinogalactan_synthesis->Cell_Wall_Core Mycolic_Acid_synthesis Mycolic Acid Synthesis Mycolic_Acid_synthesis->Cell_Wall_Core

Caption: CPZEN-45 inhibits the WecA enzyme in M. tuberculosis.

The workflow for assessing cross-resistance is a systematic process that involves challenging various drug-resistant bacterial strains with the new drug candidate.

Cross-Resistance Assessment Workflow start Start: Isolate Drug-Resistant M. tuberculosis Strains mic_determination Determine MIC of CPZEN-45 and Other TB Drugs (First & Second Line) start->mic_determination data_analysis Compare MIC Values mic_determination->data_analysis no_cross_resistance Conclusion: No Cross-Resistance (MICs of CPZEN-45 are low for all resistant strains) data_analysis->no_cross_resistance Different MIC Profiles cross_resistance Conclusion: Cross-Resistance (MICs of CPZEN-45 are high for strains resistant to a specific drug) data_analysis->cross_resistance Similar MIC Profiles

Caption: Workflow for evaluating CPZEN-45 cross-resistance.

References

Validating the target of "Antitubercular agent-45" using genetic methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Tuberculosis Drug Development

The escalating threat of multidrug-resistant tuberculosis (MDR-TB) underscores the urgent need for novel antitubercular agents with new mechanisms of action. A critical step in the development of such agents is the validation of their molecular target. This guide provides a comparative overview of the genetic validation of the target for the novel antitubercular agent SQ109, and contrasts it with established drugs, bedaquiline and pretomanid. We present supporting experimental data, detailed protocols for genetic validation using CRISPR interference (CRISPRi), and visualizations of the relevant biological pathway and experimental workflow.

Performance Comparison of Antitubercular Agents

The efficacy of an antitubercular agent is intrinsically linked to its ability to inhibit its molecular target. Genetic methods, such as CRISPRi-mediated gene knockdown, provide a powerful means to validate this link by observing how sensitization to a drug changes when its putative target is depleted. The following table summarizes the minimum inhibitory concentrations (MICs) of SQ109, bedaquiline, and pretomanid, highlighting the genetic validation for SQ109's target, MmpL3.

Antitubercular AgentMolecular TargetMechanism of ActionGenetic Validation MethodWild-Type MICMIC with Target Knockdown/Mutation
SQ109 MmpL3 (Mycobacterial Membrane Protein Large 3)Inhibits the transport of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall.[1]CRISPRi-mediated knockdown of mmpL30.20 - 0.43 µM[2]0.04 - 0.06 µM (with 2 ng/ml ATc-induced knockdown)[2]
Bedaquiline AtpE (c-subunit of ATP synthase)Inhibits ATP synthesis, depleting the cell of energy.[3]Resistance mutations in atpE0.062 - 0.125 mg/L[4]Increased MIC (resistance) observed with atpE mutations.[3][5]
Pretomanid Ddn (Deazaflavin-dependent nitroreductase) & Mycolic Acid SynthesisProdrug activated by Ddn to produce reactive nitrogen species, and also inhibits mycolic acid biosynthesis.Resistance mutations in ddn and other related genes.[6][7]≤ 0.5 mg/L (for susceptible strains)[7]Increased MIC (resistance) observed with loss-of-function mutations in ddn.[8][9]

Key Observation: As demonstrated in the table, a significant decrease in the MIC of SQ109 is observed upon the knockdown of mmpL3 expression, providing strong genetic evidence that MmpL3 is the primary target of SQ109.[2][10] For bedaquiline and pretomanid, genetic validation is primarily supported by the emergence of resistance-conferring mutations in their respective target genes.[5][8]

Experimental Protocols

Genetic Target Validation using CRISPR Interference (CRISPRi)

This protocol outlines the key steps for validating the target of an antitubercular agent in Mycobacterium tuberculosis using an anhydrotetracycline (ATc)-inducible CRISPRi system.

1. Construction of the CRISPRi Strain:

  • Design a single guide RNA (sgRNA) specific to the non-template strand of the target gene (e.g., mmpL3).

  • Clone the sgRNA into a mycobacterial CRISPRi plasmid that also expresses a catalytically inactive Cas9 (dCas9) under the control of an ATc-inducible promoter.

  • Electroporate the sequence-verified CRISPRi plasmid into M. tuberculosis H37Rv.

  • Select for transformants on appropriate antibiotic-containing media.

2. Determination of Target Gene Knockdown:

  • Grow the CRISPRi strain in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

  • Induce dCas9-sgRNA expression by adding varying concentrations of ATc (e.g., 0, 1, 3, 10, 100 ng/ml).

  • After a defined period of induction (e.g., 24-48 hours), harvest the bacterial cells.

  • Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the transcript levels of the target gene relative to a housekeeping gene (e.g., sigA) and a non-induced control.[10]

3. Phenotypic Analysis of Target Knockdown:

  • Inoculate the CRISPRi strain into a 96-well plate at a low optical density (OD600 of ~0.005) in 7H9 broth containing a serial dilution of ATc.

  • Incubate the plate at 37°C and monitor bacterial growth over several days by measuring OD600.

  • A reduction in growth in the presence of ATc indicates that the target gene is essential for growth.[10]

4. Drug Susceptibility Testing with Target Knockdown:

  • Prepare a 96-well plate with a two-dimensional gradient of the test compound (e.g., SQ109) and the inducer (ATc).

  • Inoculate the CRISPRi strain at a starting OD600 of ~0.005.

  • Incubate at 37°C for 7-10 days.

  • Determine the MIC of the compound at each ATc concentration by measuring OD600 or by using a viability stain like AlamarBlue.[11]

  • A dose-dependent reduction in the MIC of the compound with increasing concentrations of ATc validates the compound's on-target activity.[10]

Visualizing Genetic Target Validation and Biological Pathways

To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 CRISPRi System Induction cluster_1 Target Gene Repression cluster_2 Phenotypic Outcomes ATc Anhydrotetracycline (ATc) dCas9_sgRNA dCas9-sgRNA complex expression ATc->dCas9_sgRNA Induces TargetGene Target Gene (e.g., mmpL3) dCas9_sgRNA->TargetGene Binds to DNA & blocks transcription GrowthInhibition Growth Inhibition TargetGene->GrowthInhibition Leads to IncreasedSusceptibility Increased Drug Susceptibility TargetGene->IncreasedSusceptibility Results in

CRISPRi-based genetic target validation workflow.

G cluster_0 Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm TMM_synthesis Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_synthesis->MmpL3 Substrate for TMM_periplasm TMM MmpL3->TMM_periplasm Transports SQ109 SQ109 SQ109->MmpL3 Inhibits CellWall_synthesis Mycolic Acid Layer Synthesis TMM_periplasm->CellWall_synthesis Precursor for CellWall_integrity Cell Wall Integrity CellWall_synthesis->CellWall_integrity Maintains

Role of MmpL3 in the mycobacterial cell wall synthesis pathway.

The first diagram illustrates the workflow of CRISPRi-mediated target validation, from induction with ATc to the final phenotypic readouts of growth inhibition and increased drug susceptibility. The second diagram depicts the crucial role of MmpL3 in transporting TMM across the inner membrane, a process that is essential for the synthesis of the mycolic acid layer and the maintenance of cell wall integrity in M. tuberculosis.[12][13][14] Inhibition of MmpL3 by SQ109 disrupts this vital pathway, leading to bacterial cell death.

References

Comparative Pharmacokinetics of CPZEN-45 and Other Caprazamycins: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacokinetic profile of CPZEN-45, a promising anti-tuberculosis agent. While direct comparative pharmacokinetic data for other caprazamycin derivatives remains limited in publicly available literature, this guide provides a detailed overview of CPZEN-45's absorption, distribution, metabolism, and excretion (ADME) characteristics based on preclinical studies.

Introduction

Caprazamycins are a class of liponucleoside antibiotics with potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Among its semi-synthetic derivatives, CPZEN-45 has emerged as a lead candidate for tuberculosis therapy. Understanding the pharmacokinetic (PK) properties of these compounds is crucial for their development as effective therapeutics. This guide synthesizes the available preclinical pharmacokinetic data for CPZEN-45, offering insights for researchers and drug development professionals. At present, detailed in vivo pharmacokinetic studies for other caprazamycin analogs are not widely published, precluding a direct comparative analysis.

Pharmacokinetics of CPZEN-45

Recent studies in guinea pig models have provided valuable insights into the pharmacokinetic profile of CPZEN-45, particularly highlighting the advantages of pulmonary administration for treating tuberculosis.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of CPZEN-45 following intravenous (IV), subcutaneous (SC), and direct pulmonary (insufflation - INS) administration in guinea pigs.

Table 1: Key Pharmacokinetic Parameters of CPZEN-45 in Guinea Pigs

ParameterIntravenous (IV)Subcutaneous (SC)Insufflation (INS)
Dose 1 mg/kg1 mg/kg1 mg/kg
Cmax (µg/mL) -0.9 ± 0.33.1 ± 1.2
Tmax (h) -1.0 ± 0.00.5 ± 0.0
AUC (µg·h/mL) 2.9 ± 0.91.4 ± 0.32.0 ± 0.8
Half-life (t½) (h) 0.7 ± 0.10.76 ± 0.222.06 ± 1.01
Bioavailability (%) 10047.7367.78
Absorption Rate Constant (Ka) (h⁻¹) -1.23 ± 0.5512.94 ± 5.66
Elimination Rate Constant (Ke) (h⁻¹) 1.0 ± 0.20.96 ± 0.240.39 ± 0.15

Data sourced from studies in guinea pigs.[1][2][3][4][5]

Table 2: CPZEN-45 Concentrations in Plasma, BALF, and Lung Tissue 5 Hours Post-Administration

Administration RoutePlasma (µg/mL)BALF (µg/mL)Lung Tissue (µg/g)
Intravenous (IV) 0.1 ± 0.00.0 ± 0.00.1 ± 0.0
Subcutaneous (SC) 0.2 ± 0.10.0 ± 0.00.2 ± 0.1
Insufflation (INS) 0.4 ± 0.20.3 ± 0.11.9 ± 0.8

BALF: Bronchoalveolar Lavage Fluid. Data indicates significantly higher lung tissue concentrations with pulmonary delivery.[3]

Experimental Protocols

The pharmacokinetic data presented above were generated using the following methodologies:

Animal Model
  • Species: Male Hartley guinea pigs.

  • Housing: Housed in a controlled environment with access to food and water ad libitum.

Drug Administration
  • Intravenous (IV): CPZEN-45 solution administered via the jugular vein.

  • Subcutaneous (SC): CPZEN-45 solution injected under the skin.

  • Insufflation (INS): CPZEN-45 dry powder administered directly into the lungs using an insufflator.

Sample Collection and Analysis
  • Blood Sampling: Blood samples were collected at predetermined time points post-administration. Plasma was separated by centrifugation.

  • Tissue Sampling: At the end of the study, bronchoalveolar lavage fluid (BALF) and lung tissue were collected.

  • Analytical Method: CPZEN-45 concentrations in plasma, BALF, and lung tissue homogenates were determined using a validated High-Performance Liquid Chromatography (HPLC) method.[6]

Mechanism of Action and Signaling Pathway

CPZEN-45 exerts its antimycobacterial effect by inhibiting the enzyme WecA (also known as Rfe), which is the GlcNAc-1-phosphate transferase.[7] This enzyme catalyzes the first step in the biosynthesis of the mycolyl-arabinogalactan-peptidoglycan complex, an essential component of the mycobacterial cell wall.[7] Inhibition of WecA disrupts cell wall formation, leading to bacterial cell death. This mechanism is distinct from that of the parent caprazamycins, which primarily target the MraY translocase involved in peptidoglycan biosynthesis.[7]

Mechanism of Action of CPZEN-45 cluster_synthesis Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by CPZEN-45 UDP_GlcNAc UDP-GlcNAc Lipid_I Lipid I UDP_GlcNAc->Lipid_I WecA (GlcNAc-1-phosphate transferase) Mycolyl_Arabinogalactan_Peptidoglycan Mycolyl-Arabinogalactan- Peptidoglycan Complex Lipid_I->Mycolyl_Arabinogalactan_Peptidoglycan Further biosynthetic steps CPZEN_45 CPZEN-45 Inhibition Inhibition CPZEN_45->Inhibition Inhibition->Lipid_I

Caption: Inhibition of Mycobacterial Cell Wall Synthesis by CPZEN-45.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of a novel anti-tuberculosis drug candidate like CPZEN-45.

Preclinical Pharmacokinetic Study Workflow cluster_planning Study Design cluster_execution In-Life Phase cluster_analysis Bioanalysis and Data Interpretation Protocol Protocol Development Animal_Model Animal Model Selection (e.g., Guinea Pig) Protocol->Animal_Model Dose Dose and Route Selection (IV, SC, INS) Animal_Model->Dose Administration Drug Administration Dose->Administration Sampling Sample Collection (Blood, Tissues) Administration->Sampling HPLC Sample Analysis (HPLC) Sampling->HPLC PK_Modeling Pharmacokinetic Modeling HPLC->PK_Modeling Report Data Reporting PK_Modeling->Report

Caption: Workflow for Preclinical Pharmacokinetic Evaluation.

Conclusion

The available data strongly suggest that pulmonary delivery of CPZEN-45 is a promising strategy for the treatment of tuberculosis. The higher bioavailability, longer half-life, and significantly greater lung tissue concentrations achieved with insufflation compared to subcutaneous administration indicate that direct delivery to the site of infection could lead to improved therapeutic outcomes.[1][2][3] Further research is warranted to explore the pharmacokinetics of other caprazamycin derivatives to enable a comprehensive comparative analysis and to fully elucidate the structure-activity relationships within this important class of antibiotics. The lack of publicly available in vivo pharmacokinetic data for other caprazamycins currently limits a direct comparison with CPZEN-45.

References

Pretomanid: A Comparative Efficacy Guide for Novel Tuberculosis Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Pretomanid (formerly PA-824), a nitroimidazooxazine antimycobacterial agent, across various tuberculosis (TB) infection models. Pretomanid was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of the all-oral, three-drug "BPaL" regimen (Bedaquiline, Pretomanid, and Linezolid) for the treatment of extensively drug-resistant (XDR-TB) and treatment-intolerant or non-responsive multidrug-resistant TB (MDR-TB).[1][2] This document collates key experimental data, details the methodologies employed in pivotal studies, and presents visual workflows to aid in the objective evaluation of Pretomanid's performance against other antitubercular agents.

In Vitro Efficacy

Pretomanid demonstrates potent activity against a wide range of Mycobacterium tuberculosis (Mtb) isolates, including drug-susceptible and drug-resistant strains. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.

M. tuberculosis Strain Type Pretomanid MIC Range (µg/mL) Key Findings
Drug-Susceptible (DS-TB)0.005 - 0.48Resistance phenotype has limited impact on Pretomanid activity.[1]
Multidrug-Resistant (MDR-TB)0.005 - 0.48Effective against isolates resistant to first-line drugs.[1]
Extensively Drug-Resistant (XDR-TB)0.005 - 0.48Maintains potency against highly resistant strains.[1]
M. tuberculosis H37Rv Reference Strain0.06 - 0.25 (99% of replicates)High reproducibility in testing.[3] An epidemiological cut-off value (ECOFF) of 0.5 mg/L is supported for non-Lineage 1 Mtb.[3]
Other Mycobacterium SpeciesVariableActive against M. bovis, M. africanum (<0.0312 to 0.125 µg/mL).[1] Reduced or no activity against non-tuberculous mycobacteria (NTM) like M. avium complex and M. abscessus in vitro, though some in vivo efficacy against M. abscessus is observed.[1][4]

In Vivo Efficacy: Murine Models

Murine models of TB are critical for evaluating the bactericidal and sterilizing activity of new drug candidates. Pretomanid has been extensively tested in these models, primarily in BALB/c, C3HeB/FeJ, and immunocompromised nude mice, demonstrating significant efficacy alone and in combination regimens.

Murine Model Regimen Key Efficacy Metric (Compared to Control/Standard of Care) Conclusion
BALB/c Mice (Chronic Infection) BPaL (Bedaquiline + Pretomanid + Linezolid)- Superior bactericidal and sterilizing activity compared to the first-line regimen (Rifampin + Isoniazid + Pyrazinamide).[5] - Shortens treatment duration needed to prevent relapse by at least 2 months compared to Bedaquiline + Linezolid alone.[5][6]Pretomanid is a critical component of the BPaL regimen, increasing bactericidal activity and preventing the emergence of resistance.[5][6]
BALB/c Mice (Chronic Infection) BPaMZ (Bedaquiline + Pretomanid + Moxifloxacin + Pyrazinamide)- 1-log10 greater CFU reduction after 1 month compared to BMZ (Bedaquiline + Moxifloxacin + Pyrazinamide).[6] - Shortens treatment duration required to prevent relapse by 2.5 to 3.5 months compared to the first-line regimen.[6]The addition of Pretomanid significantly enhances the efficacy of the BPaMZ regimen.[6]
C3HeB/FeJ Mice (Caseous Pneumonia) BPaMZ vs. BMZ- Increased median survival (60 vs. 21 days).[5] - Reduced median lung CFU by 2.4 log10 at 1 month.[5]Pretomanid's contribution is significant in a model that mimics advanced human TB with caseous necrosis.[5]
BALB/c Mice (TB Meningitis) BPaL vs. Standard Therapy (HRZ)- BPaL demonstrated bactericidal activity but was substantially inferior to the standard HRZ regimen in reducing bacterial burden in the brain.[7]While Pretomanid shows excellent penetration into the central nervous system, the overall BPaL regimen was less effective than standard therapy in this specific model, possibly due to poorer CNS penetration of bedaquiline and linezolid.[7]

Clinical Efficacy: Human Trials

Pretomanid's efficacy in humans has been validated through pivotal clinical trials, most notably the Nix-TB and ZeNix studies, which evaluated the BPaL regimen in patients with highly drug-resistant TB.

Clinical Trial Patient Population Regimen(s) Primary Outcome (Favorable Response Rate) Key Findings
Nix-TB XDR-TB, Treatment-Intolerant/Non-Responsive MDR-TBBPaL (B: 200mg QD; Pa: 200mg QD; L: 1200mg QD for 6 months)90% at 6 months post-treatment.[8][9]Demonstrated high efficacy of a 6-month, all-oral regimen for highly resistant TB.[8][9] However, high rates of adverse events, particularly peripheral neuropathy (81%) and myelosuppression (48%), were associated with the high dose of linezolid.[10]
ZeNix XDR-TB, Treatment-Intolerant/Non-Responsive MDR-TBBPaL with varied Linezolid dosage/duration: - 1200mg for 6 months - 1200mg for 2 months - 600mg for 6 months - 600mg for 2 months- 93% (1200mg/6mo) - 89% (1200mg/2mo) - 91% (600mg/6mo) - 84% (600mg/2mo)[8]Efficacy was maintained with reduced linezolid dosage and/or duration, leading to a significant decrease in associated side effects.[8][10][11]
Real-World Setting (Belarus & Uzbekistan) MDR/RR-TB and pre-XDR-TB- BPaL + Moxifloxacin (MDR/RR-TB) - BPaL + Clofazimine (pre-XDR-TB)93.6% overall successful treatment outcome (95.3% for MDR/RR-TB; 90.4% for pre-XDR-TB).[12]High treatment success rates from clinical trials are achievable in real-world, programmatic settings.[12]

Experimental Protocols & Methodologies

In Vitro MIC Determination (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of Pretomanid against M. tuberculosis.

  • Strain Preparation: M. tuberculosis strains (e.g., H37Rv, clinical isolates) are cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

  • Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of Pretomanid in 7H9 broth. Final drug concentrations typically range from <0.008 to >16 µg/mL.

  • Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL), and each well is inoculated.

  • Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest drug concentration that completely inhibits visible bacterial growth. This can be assessed visually or by using a colorimetric indicator like resazurin, which changes color in the presence of metabolic activity.

Murine Model of Chronic TB Infection

This protocol assesses the bactericidal and sterilizing activity of drug regimens in vivo.

  • Infection: Female BALB/c mice are infected via a low-dose aerosol route with M. tuberculosis H37Rv, delivering approximately 100-200 bacilli to the lungs. The infection is allowed to establish for 4-6 weeks to develop a chronic, stable bacterial load.

  • Treatment Initiation: Mice are randomized into treatment groups (e.g., Untreated Control, Standard of Care [RHZ], BPaL). Drugs are typically administered 5 days per week by oral gavage. Dosages are selected to produce plasma exposures in mice comparable to those observed in humans (e.g., Pretomanid 100 mg/kg).

  • Efficacy Assessment (Bactericidal Activity): At specific time points (e.g., 1, 2 months), subsets of mice from each group are euthanized. The lungs and spleens are aseptically removed, homogenized, and plated on selective 7H11 agar plates in serial dilutions.

  • Colony Forming Unit (CFU) Enumeration: Plates are incubated at 37°C for 3-4 weeks, after which bacterial colonies are counted. The efficacy is measured as the reduction in the mean log10 CFU count compared to untreated controls or the standard of care.

  • Relapse Assessment (Sterilizing Activity): To assess sterilizing activity, treatment is continued for a defined duration (e.g., 3-6 months). After treatment cessation, a separate cohort of mice is held for 3 months without therapy. Relapse is determined by culturing lung homogenates. A regimen is considered more sterilizing if a lower proportion of mice relapse after treatment.

Visualizations: Pathways and Workflows

Pretomanid_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell cluster_aerobic Aerobic Conditions (Replicating) cluster_anaerobic Anaerobic Conditions (Non-replicating) Pretomanid_prodrug Pretomanid (Prodrug) Ddn Ddn Nitroreductase Pretomanid_prodrug->Ddn Enters Cell F420_reduced Reduced Cofactor F420 F420_reduced->Ddn Cofactor for Activated_Metabolite Reactive Nitrogen Species (incl. Nitric Oxide) Ddn->Activated_Metabolite Activates to Des_nitro Des-nitro Metabolite Ddn->Des_nitro Activates to Respiratory_Poison Respiratory Poisoning Activated_Metabolite->Respiratory_Poison Causes Mycolic_Acid Mycolic Acid Synthesis Des_nitro->Mycolic_Acid Inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts Bactericidal_Aerobic Bactericidal Effect Cell_Wall->Bactericidal_Aerobic Leads to Bactericidal_Anaerobic Bactericidal Effect Respiratory_Poison->Bactericidal_Anaerobic Leads to

Caption: Pretomanid's dual mechanism of action against M. tuberculosis.

TB_Drug_Discovery_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development in_vitro In Vitro Screening (MIC, MBC) intracellular Intracellular Activity (Macrophage Model) in_vitro->intracellular Promising Candidates in_vivo In Vivo Efficacy (Murine Models) intracellular->in_vivo Active Compounds tox Toxicology & Safety Pharmacology in_vivo->tox Efficacious Compounds phase1 Phase I (Safety & PK in Humans) tox->phase1 IND Submission phase2 Phase II (Early Bactericidal Activity) phase1->phase2 Safe Dose Identified phase3 Phase III (Pivotal Efficacy Trials) phase2->phase3 Efficacy Signal Observed approval Regulatory Approval phase3->approval Positive Outcome

Caption: Generalized workflow for antitubercular drug development.

References

A Head-to-Head Comparison of CPZEN-45 with First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of the novel anti-tuberculosis candidate, CPZEN-45, with the current first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. The information is intended to offer an objective overview for researchers and professionals in the field of TB drug development.

Executive Summary

CPZEN-45, a caprazamycin derivative, presents a distinct mechanism of action by targeting the mycobacterial cell wall synthesis via inhibition of WecA. This differs from the mechanisms of current first-line agents, suggesting a potential role in treating drug-resistant TB. Preclinical data indicates that CPZEN-45 is active against both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb). This guide will delve into a detailed comparison of its in vitro efficacy, mechanism of action, and the experimental protocols used for these evaluations.

In Vitro Efficacy: A Comparative Analysis

The in vitro activity of an anti-TB drug is a critical indicator of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of CPZEN-45 and the first-line TB drugs against the standard laboratory strain, M. tuberculosis H37Rv.

DrugTargetMIC (µg/mL) against Mtb H37RvMIC (µg/mL) against MDR-Mtb
CPZEN-45 WecA (Cell Wall Synthesis)1.56[1]6.25[1]
Isoniazid InhA (Mycolic Acid Synthesis)0.02 - 0.5[1][2]High-level resistance common
Rifampicin RpoB (RNA Synthesis)0.12 - 0.5[1][2]High-level resistance common
Pyrazinamide PanD (Coenzyme A Synthesis)50 - 200 (at acidic pH)[3][4]Resistance can occur
Ethambutol EmbB (Arabinogalactan Synthesis)1.0 - 4.0[1][5]Resistance can occur

Mechanisms of Action: A Visual Comparison

Understanding the molecular targets of these drugs is crucial for predicting cross-resistance and for the development of novel combination therapies. The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and mechanisms of action.

CPZEN45_Mechanism CPZEN45 CPZEN-45 WecA WecA (GlcNAc-1-phosphate transferase) CPZEN45->WecA Binds to and inhibits Inhibition Inhibition CPZEN45->Inhibition CellWall Mycobacterial Cell Wall Synthesis WecA->CellWall Catalyzes first step of Disruption Disruption

Caption: Mechanism of action of CPZEN-45.

FirstLine_Mechanisms cluster_Isoniazid Isoniazid cluster_Rifampicin Rifampicin cluster_Pyrazinamide Pyrazinamide cluster_Ethambutol Ethambutol Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activated by Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA Activated_INH->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Essential for Rifampicin Rifampicin RpoB β-subunit of RNA Polymerase (RpoB) Rifampicin->RpoB Binds to RNA_Synthesis RNA Synthesis RpoB->RNA_Synthesis Essential for Pyrazinamide Pyrazinamide (Prodrug) PncA PncA Pyrazinamide->PncA Activated by (in acidic pH) POA Pyrazinoic Acid (Active form) PncA->POA PanD PanD POA->PanD Inhibits CoA_Synthesis Coenzyme A Synthesis PanD->CoA_Synthesis Essential for Ethambutol Ethambutol EmbB Arabinosyl Transferase (EmbB) Ethambutol->EmbB Inhibits Arabinogalactan Arabinogalactan Synthesis EmbB->Arabinogalactan Essential for

Caption: Mechanisms of action of first-line TB drugs.

Experimental Protocols

The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of anti-tuberculosis drugs, a fundamental assay in the evaluation of new chemical entities.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth Base

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment

  • Glycerol

  • Sterile 96-well microtiter plates

  • Antimicrobial agents (CPZEN-45, Isoniazid, Rifampicin, Pyrazinamide, Ethambutol)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

  • Sterile saline with 0.05% Tween 80

  • McFarland 1.0 turbidity standard

  • Resazurin sodium salt solution (0.02% w/v)

2. Preparation of Media and Reagents:

  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol and 10% (v/v) OADC enrichment.

  • For Pyrazinamide testing, adjust the pH of the Middlebrook 7H9 broth to 5.8-6.0.

  • Prepare stock solutions of each drug at a high concentration and sterilize by filtration. Serially dilute the drugs in the appropriate broth to achieve the desired final concentrations in the microtiter plates.

3. Inoculum Preparation:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.

  • Adjust the turbidity of the bacterial suspension with sterile saline containing Tween 80 to match a McFarland 1.0 standard.

  • Dilute this suspension 1:20 in the appropriate broth to obtain the final inoculum.

4. Assay Procedure:

  • Dispense 100 µL of the appropriate broth into all wells of a 96-well plate.

  • Add 100 µL of the highest drug concentration to the first well of each row and perform 2-fold serial dilutions across the plate.

  • The last well in each row should contain no drug and serve as a growth control. A well with broth only will serve as a sterility control.

  • Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control.

  • Seal the plates and incubate at 37°C for 7 to 14 days.

5. Determination of MIC:

  • After incubation, add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.

  • A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

MIC_Workflow A Prepare Mtb Inoculum (McFarland 1.0) C Inoculate Plate with Mtb Suspension A->C B Prepare Serial Dilutions of Drugs in 96-well Plate B->C D Incubate at 37°C for 7-14 Days C->D E Add Resazurin Indicator D->E F Re-incubate for 24-48 Hours E->F G Read Results (Color Change) F->G H Determine MIC G->H

Caption: Workflow for MIC determination.

Conclusion

CPZEN-45 demonstrates a promising in vitro profile with a novel mechanism of action that is distinct from current first-line anti-TB drugs. Its activity against MDR-Mtb strains highlights its potential as a future therapeutic agent. Further in vivo studies and clinical trials are necessary to fully elucidate its efficacy, safety, and role in potential combination therapies for both drug-susceptible and drug-resistant tuberculosis. This guide provides a foundational comparison to aid researchers in the ongoing effort to combat this global health challenge.

References

Benchmarking the Safety Profile of CPZEN-45 Against Second-Line Anti-Tuberculosis Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel therapeutics with improved safety and efficacy profiles. CPZEN-45, a caprazamycin derivative, has demonstrated promising antimycobacterial activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. As CPZEN-45 progresses through the preclinical development pipeline, a thorough evaluation of its safety profile in comparison to established second-line TB agents is crucial for its potential clinical application.

This guide provides a comparative analysis of the preclinical safety profile of CPZEN-45 against a panel of key second-line anti-TB drugs: bedaquiline, linezolid, moxifloxacin, cycloserine, and kanamycin. Due to the limited publicly available quantitative preclinical safety data for CPZEN-45, this guide also serves to highlight the key safety assays required for a comprehensive assessment and provides detailed experimental protocols for these pivotal studies. The presented data for the second-line agents has been compiled from various sources and should be interpreted with consideration of the differing experimental conditions.

Comparative Safety Data

A critical aspect of preclinical drug development is the quantitative assessment of a compound's potential for toxicity. The following tables summarize available data on cytotoxicity, cardiotoxicity (hERG inhibition), and in vivo acute toxicity for selected second-line TB agents. It is important to note that direct comparison is challenging due to variations in cell lines, experimental protocols, and animal models used across different studies.

Table 1: In Vitro Cytotoxicity of Second-Line TB Agents

DrugCell LineAssayExposure TimeIC50 (µM)Reference
CPZEN-45 Calu-3, A549MTTNot specified> 3000 µg/mL*[1][2]
BedaquilineHepG2Not specifiedNot specified> 20 µg/mL[3]
LinezolidHEK293Not specifiedNot specifiedToxic at high concentrations[4]
MoxifloxacinHepG2MTT24h22 µg/mL[5]
MoxifloxacinHepG2MTT48h5.6 µg/mL[5]
L-CycloserineNeuroblastoma (IMR-32, SK-N-SH, UKF-NB-2, UKF-NB-3), Medulloblastoma (D283, D341)MTTNot specified0.5 - 20 µg/mL[1]
KanamycinHEK293Not specifiedNot specifiedNo cytotoxic effect observed[4]

*Corresponds to > 4350 µM. Note: This indicates a lack of acute cytotoxicity at the tested concentrations.

Table 2: In Vitro Cardiotoxicity (hERG Inhibition) of Second-Line TB Agents

DrugAssay MethodIC50 (µM)Reference
CPZEN-45 Data not publicly available--
BedaquilinePatch-clamp1.6[5]
Delamanid (Metabolite DM-6705)Patch-clamp0.04 µg/mL**[3]
MoxifloxacinPatch-clamp29 - 114***[5]

**Corresponds to approximately 0.07 µM. ***Range dependent on experimental conditions.

Table 3: In Vivo Acute Toxicity of Second-Line TB Agents

DrugAnimal ModelRoute of AdministrationLD50Reference
CPZEN-45 Data not publicly available---
KanamycinMouseNot specified600 mg/kg[2]

Note on CPZEN-45 Data: Publicly available literature indicates that CPZEN-45 showed no acute cytotoxic effects in an MTT assay at concentrations up to 3 mg/mL.[1][2] However, specific IC50 values for cytotoxicity against various cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity), hERG inhibition for cardiotoxicity, and in vivo LD50 values for acute systemic toxicity are not currently in the public domain. The generation of this data is a critical next step in the preclinical safety assessment of CPZEN-45.

Key Experimental Protocols

To ensure a standardized and comprehensive safety evaluation of new anti-TB drug candidates like CPZEN-45, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits the metabolic activity of cultured cells by 50% (IC50), providing a measure of general cytotoxicity.

Methodology:

  • Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) and A549 (lung carcinoma), are cultured in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., CPZEN-45) is serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the different concentrations of the test compound. Control wells with untreated cells and vehicle-treated cells are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat cells with serial dilutions of test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 value G->H G cluster_workflow hERG Inhibition Assay Workflow A Prepare HEK293-hERG cells B Dispense cells into automated patch-clamp chip A->B C Establish whole-cell configuration B->C D Apply voltage-clamp protocol to elicit hERG current C->D E Apply test compound at various concentrations D->E F Record hERG current inhibition E->F G Determine concentration-response curve F->G H Calculate IC50 value G->H G cluster_workflow In Vivo Acute Toxicity (Up-and-Down) Workflow A Select starting dose B Dose a single animal A->B C Observe for toxicity/mortality B->C D Animal survives? C->D E Increase dose for next animal D->E Yes F Decrease dose for next animal D->F No G Stopping criteria met? E->G F->G G->B No H Calculate LD50 G->H Yes G cluster_pathway Linezolid-Induced Mitochondrial Toxicity Linezolid Linezolid MitoRibosome Mitochondrial Ribosome (50S subunit) Linezolid->MitoRibosome Binds to 23S rRNA ProteinSynth Mitochondrial Protein Synthesis MitoRibosome->ProteinSynth ETC Electron Transport Chain Proteins ProteinSynth->ETC OxPhos Oxidative Phosphorylation ETC->OxPhos ATP ATP Production OxPhos->ATP Toxicity Myelosuppression, Neuropathy ATP->Toxicity G cluster_pathway Fluoroquinolone-Induced hERG Blockade Fluoroquinolone Moxifloxacin hERG hERG K+ Channel Fluoroquinolone->hERG Binds to channel pore K_efflux K+ Efflux hERG->K_efflux Repolarization Cardiac Action Potential Repolarization K_efflux->Repolarization QT QT Interval Prolongation Repolarization->QT G cluster_pathway Cycloserine-Induced Neurotoxicity Cycloserine Cycloserine NMDA_Receptor NMDA Receptor (Glycine Site) Cycloserine->NMDA_Receptor Partial Agonist Glutamatergic Altered Glutamatergic Neurotransmission NMDA_Receptor->Glutamatergic Neurotoxicity CNS Side Effects (e.g., psychosis, seizures) Glutamatergic->Neurotoxicity

References

Safety Operating Guide

Navigating the Disposal of Potent Antitubercular Agents: A Step-by-Step Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-45" is a hypothetical substance. The following disposal procedures are based on established best practices for the handling and disposal of potent, hazardous pharmaceutical compounds and antitubercular drugs in a laboratory setting, in accordance with U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines. Researchers must always consult their institution's specific safety protocols and the Safety Data Sheet (SDS) for any specific agent.

The proper disposal of potent antitubercular agents is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. These compounds are often classified as hazardous waste and require a strict, regulated disposal pathway.

Phase 1: Waste Identification and Segregation

The initial and most critical step is the correct identification and segregation of waste at the point of generation. Misclassification can lead to regulatory violations and safety hazards.

Step 1: Hazardous Waste Determination Determine if "this compound" waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). This is likely if the agent is on the EPA's P- or U-lists of hazardous chemicals or if it exhibits characteristics of toxicity, corrosivity, reactivity, or ignitability.[1][2][3] As a best practice, potent compounds like antitubercular agents should be managed as hazardous waste.[4]

Step 2: Segregate at the Source Use dedicated, color-coded waste containers to prevent cross-contamination.[3]

  • Solid Waste: Includes contaminated personal protective equipment (PPE) like gloves and gowns, bench paper, and empty vials with trace residues.

  • Liquid Waste: Includes unused solutions, reaction mixtures, and contaminated solvents. Aqueous and organic solvent wastes should be collected separately.[5]

  • Sharps Waste: Needles, syringes, and contaminated broken glassware must be placed in a designated, puncture-resistant sharps container labeled for hazardous drug waste.[6][7]

Phase 2: Waste Accumulation and Storage

Proper storage is essential to maintain a safe laboratory environment while waste awaits pickup by a licensed disposal service.

Step 3: Use Designated Containers Collect waste in appropriate, compatible, and clearly labeled containers.[5][8]

  • Hazardous Pharmaceutical Waste: Typically collected in black containers.[9] These must be clearly labeled "HAZARDOUS DRUG WASTE ONLY".[6]

  • Non-Hazardous Pharmaceutical Waste: Often collected in blue containers.[9]

  • All containers must be kept closed except when adding waste.[5][8]

Step 4: Store in a Satellite Accumulation Area (SAA) Store waste containers in a designated SAA at or near the point of generation.[5][8] The area should be secure and away from normal laboratory operations. Secondary containment, such as trays, should be used to contain potential leaks.[5]

ParameterRegulatory LimitCitation
Maximum Hazardous Waste Volume in SAA55 gallons[5][8]
Maximum Acutely Hazardous (P-listed) Waste in SAA1 quart (liquid) or 1 kg (solid)[8]
Maximum Storage Time in SAAUp to 12 months (unless accumulation limits are met sooner)[8]

Experimental Protocol: Decontamination of Biologically Contaminated Materials

This protocol details the chemical disinfection for materials contaminated with both the chemical agent and biological material (e.g., Mycobacterium tuberculosis). This procedure decontaminates infectious agents but does not neutralize the chemical hazard of the drug itself.

Methodology: Sodium Hypochlorite Disinfection

  • Prepare Solution: Freshly prepare a 1% sodium hypochlorite solution (household bleach is typically 5-8% sodium hypochlorite and can be diluted).

  • Contact Time: Submerge the contaminated materials (e.g., plastic tubes, pipette tips) in the 1% sodium hypochlorite solution. Ensure all surfaces are in contact with the disinfectant for a minimum of 30 minutes.[10]

  • Disposal: After disinfection, decant the liquid (if permissible by local regulations for treated liquids) and discard the solid items into the appropriate hazardous pharmaceutical waste container.[10] All positive TB cultures must be autoclaved before final disposal.[11][12]

Phase 3: Final Disposal

The final disposal must be handled by professionals to ensure compliance and environmental safety.

Step 5: Arrange for Professional Disposal Partner with a licensed hazardous waste disposal company for transportation and final destruction.[6][13] Hazardous pharmaceutical waste is most commonly treated by high-temperature incineration at a permitted facility.[9][14]

Step 6: Prohibit Improper Disposal Methods It is strictly forbidden to dispose of hazardous pharmaceuticals by flushing them down a sink or toilet (a practice known as "sewering").[1][9][15][16] This practice is illegal for healthcare facilities and contributes to environmental contamination.[1][15]

Logical Workflow for Disposal

G A Step 1: Identify Waste (Hazardous vs. Non-Hazardous) B Step 2: Segregate at Source A->B C Solid Waste (PPE, Vials) B->C D Liquid Waste (Aqueous/Organic) B->D E Sharps Waste (Needles, Glass) B->E F Step 3: Collect in Labeled Containers C->F L Prohibited Action: NO SEWER DISPOSAL C->L D->F D->L H Puncture-Proof Sharps Container E->H E->L G Black Container 'Hazardous Waste' F->G F->L I Step 4: Store in Secure Satellite Accumulation Area G->I G->L H->I H->L J Step 5: Arrange Pickup by Licensed Waste Hauler I->J I->L K Step 6: Final Disposal (Hazardous Waste Incineration) J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Antitubercular agent-45

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the potent developmental compound, Antitubercular Agent-45. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.

Hazard Communication & Risk Assessment

This compound is a potent compound with potential toxic, mutagenic, or teratogenic properties. All personnel must review the specific Safety Data Sheet (SDS) before commencing any work. A thorough risk assessment should be conducted to identify potential exposure routes, which include inhalation of aerosols, dermal contact, and accidental ingestion.[1][2] Work should be performed in a designated area with restricted access.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary control measure to protect personnel from exposure.[3] All PPE should be donned before entering the designated handling area and doffed in a manner that prevents contamination of the user and the environment.

Table 1: Required PPE for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.[4] Outer glove over the gown cuff, inner glove under.Provides a robust barrier against dermal absorption. Double-gloving allows for safe removal of the contaminated outer layer.
Gown Disposable, solid-front, back-closing gown made of a low-lint, impervious material (e.g., polyethylene-coated polypropylene).[4]Protects skin and personal clothing from contamination by splashes or spills.
Eye/Face Protection Safety goggles with side shields or a full-face shield.[2][3]Protects against splashes and aerosols entering the eyes or mucous membranes.
Respiratory Protection A NIOSH-approved N95 respirator or higher is required for handling powders or when aerosol generation is possible.[4][5]Prevents inhalation of airborne particles of the potent compound.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated work area.

Operational Plan: Handling and Preparation

All manipulations of this compound, especially those involving powders or creating solutions, must be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a containment isolator.[6]

Step-by-Step Handling Procedure:

  • Preparation: Assemble all necessary materials (reagents, consumables, waste bags) and place them inside the C-PEC before starting work to minimize traffic in and out of the containment field.

  • Weighing Powders: When weighing the powdered form of the agent, use a dedicated spatula and weigh paper. Perform this task gently to avoid creating airborne dust.[5]

  • Reconstitution: When reconstituting the agent, slowly add the diluent to the powder to minimize aerosolization. Use needleless systems and Luer-lock syringes and fittings to prevent leaks and spills.[3]

  • Work Surface: The work surface of the C-PEC should be covered with a plastic-backed absorbent pad to contain any minor spills. This pad should be disposed of as hazardous waste after each procedure.[5]

  • Post-Procedure: After completion, decontaminate all surfaces within the C-PEC. All disposable items that have come into contact with the agent are considered contaminated waste.

Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and secondary exposure.

Table 2: Waste Disposal Protocol for this compound

Waste TypeContainerDisposal Procedure
Sharps Yellow, puncture-proof, labeled "Chemotherapy Waste" or "Cytotoxic Waste" sharps container.[5]Needles, syringes, and glass vials must be placed directly into the sharps container without recapping.
Solid Waste Thick, leak-proof, purple or yellow plastic bags labeled as "Chemotherapy Waste" or "Cytotoxic Waste".[7]Includes used PPE, absorbent pads, and other contaminated disposable labware. Bags should be sealed when three-quarters full.
Liquid Waste Designated, sealed, and labeled hazardous waste container.Unused solutions or liquid waste should not be poured down the drain.

All waste containers must be collected by trained hazardous waste management personnel for incineration.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to contain the contamination and decontaminate the area.[8] Spill kits specifically for cytotoxic drugs must be readily available.[9]

Step-by-Step Spill Cleanup Protocol:

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[2]

  • Don PPE: If not already wearing it, don the full set of recommended PPE, including respiratory protection.[8]

  • Contain the Spill:

    • Liquids: Cover the spill with absorbent pads from the spill kit.[5]

    • Powders: Gently cover the spill with dampened absorbent pads to avoid making the powder airborne.[5][9]

  • Clean the Area: Starting from the outer edge of the spill and working inwards, clean the area using a deactivating solution (e.g., 10% bleach solution), followed by a detergent solution, and finally rinse with clean water.[8][10] Use fresh absorbent pads for each step.

  • Dispose of Waste: Place all used absorbent pads, contaminated debris, and disposable PPE into the designated cytotoxic waste bags.[8]

  • Report: Document the incident and the cleanup procedure according to your institution's policies.

Below is a workflow diagram illustrating the key steps for managing a spill of this compound.

Spill_Management_Workflow start Spill Occurs secure_area Secure Area & Alert Others start->secure_area don_ppe Don Full PPE (incl. Respirator) secure_area->don_ppe contain_spill Contain Spill (Use Spill Kit) don_ppe->contain_spill clean_area Clean Area (Deactivate -> Clean -> Rinse) contain_spill->clean_area dispose_waste Dispose of all Contaminated Materials as Cytotoxic Waste clean_area->dispose_waste report_incident Report Incident dispose_waste->report_incident end_procedure End report_incident->end_procedure

Caption: Workflow for the safe management of an this compound spill.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.